4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Description
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazin-1-amine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-10(8-9)16-4-6-17(15)7-5-16/h1-3,8H,4-7,15H2 |
InChI Key |
MHTDWNYCYNHBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine chemical properties
Technical Guide: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine A Comprehensive Analysis of Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine , a specialized hydrazine building block derived from the serotonin-active scaffold 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). While the parent molecule (TFMPP, CAS 15532-75-9) is a well-documented pharmacophore, the
Crucial Disambiguation:
-
Target Molecule: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (The
-amino derivative). -
Starting Material: 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP, CAS 15532-75-9).[1][2]
-
Note: Commercial databases often conflate the derivative with the parent CAS. This guide treats them as distinct chemical entities.
Part 1: Chemical Identity & Physicochemical Profile
The molecule consists of a piperazine ring substituted at the
Table 1: Comparative Datasheet
| Property | Parent Scaffold (TFMPP) | Target: |
| CAS Number | 15532-75-9 | Not widely indexed (Derivative) |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine | 4-[3-(Trifluoromethyl)phenyl]piperazin-1-amine |
| Formula | ||
| Mol.[1] Weight | 230.23 g/mol | 245.25 g/mol |
| Appearance | Colorless to pale yellow oil | Viscous oil or low-melting solid (Predicted) |
| Key Functional Group | Secondary Amine ( | 1,1-Disubstituted Hydrazine |
| LogP (Predicted) | ~2.3 - 2.8 | ~1.9 - 2.4 (Slightly more polar due to |
| pKa (Base) | ~9.1 (Piperazine N) | ~5.5 - 6.0 ( |
Part 2: Synthetic Routes & Production
The synthesis of the
Mechanism of Action (Synthesis)
-
Nitrosation: The secondary amine of TFMPP attacks the nitrosonium ion (
), generated in situ from sodium nitrite and acid, forming the -nitroso intermediate. -
Reduction: The
-nitroso group ( ) is reduced to the hydrazine ( ). Zinc/Acetic acid is preferred over Lithium Aluminum Hydride ( ) for safety and scalability, although offers cleaner byproducts in small-scale settings.
Protocol: Synthesis from TFMPP
Step 1:
-
Dissolution: Dissolve 10.0 g (43 mmol) of TFMPP (CAS 15532-75-9) in 50 mL of 3M HCl. Cool the solution to 0–5°C in an ice bath.
-
Addition: Dropwise add a solution of
(3.6 g, 52 mmol) in water (10 mL), maintaining the internal temperature below 5°C. -
Reaction: Stir for 1 hour at 0°C. A thick precipitate (the hydrochloride salt of the nitroso compound) may form.
-
Workup: Basify carefully with
to pH 8–9. Extract with Dichloromethane (DCM) ( ). Dry organics over and concentrate to yield the -nitroso intermediate .
Step 2: Reduction (Zinc/Acetic Acid Method)
-
Setup: Suspend Zinc dust (4 equiv) in water (20 mL) with vigorous stirring.
-
Addition: Add the
-nitroso intermediate dissolved in Glacial Acetic Acid (30 mL) dropwise to the Zinc suspension. Maintain temperature at 20–25°C (exothermic reaction). -
Reflux: Heat the mixture to 60°C for 2 hours to ensure complete reduction.
-
Isolation: Filter off excess Zinc. Neutralize the filtrate with cold NaOH solution (keep cool to avoid hydrazine decomposition).
-
Purification: Extract with Ethyl Acetate. The product, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine , is unstable to oxidation and should be used immediately or stored as a hydrochloride salt.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of the N-amino derivative via N-nitrosation and reduction.
Part 3: Reactivity & Synthetic Utility
The value of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine lies in its role as a nucleophilic hydrazine equivalent . It allows the "TFMPP" pharmacophore to be inserted into complex heterocycles.
Pyrazole Synthesis (The Knorr Reaction)
Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-substituted pyrazoles. This is a critical scaffold in COX-2 inhibitors and kinase inhibitors.
-
Protocol: Reflux the
-amino piperazine with 1.1 equiv of 1,3-diketone in Ethanol with catalytic Acetic Acid for 3 hours.
Hydrazone Formation (Linker Chemistry)
Reaction with aldehydes creates stable hydrazone linkers, often used to improve the solubility or metabolic profile of lipophilic drugs.
-
Protocol: Stir equimolar amounts of the amine and an aromatic aldehyde in Methanol at Room Temperature. The product usually precipitates.
Semicarbazide/Urea Formation
Reaction with isocyanates yields semicarbazides. These are often used for derivatization to detect the molecule or as urea-based inhibitors (e.g., epoxide hydrolase inhibitors).
Visualization: Reactivity Flowchart
Figure 2: Divergent synthetic applications of the N-amino piperazine scaffold.
Part 4: Handling, Stability & Safety
1. Hydrazine Toxicity:
Unlike the parent TFMPP (which is a serotonin agonist),
-
Handling: Always handle in a fume hood. Use double-gloving (Nitrile).
-
Inactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and the parent amine, followed by proper chemical disposal.
2. Stability: The free base is prone to air oxidation (turning brown/black).
-
Storage: Store as the Dihydrochloride salt (
) at -20°C under Argon. The salt is a white, stable solid.
3. Regulatory Status:
The parent TFMPP is a controlled substance in many jurisdictions (e.g., Schedule I in Florida, Class C in New Zealand) due to its recreational use as a "legal high" (BZP alternative). Researchers must verify if the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine. Retrieved from [Link]
-
Khorrami, B., et al. (2017). A novel, three-component reaction to the synthesis of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides.[4] Tetrahedron.[4] (Demonstrates utility of N-amino heterocycles).
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides analytical data on TFMPP). Retrieved from [Link]
- World Health Organization (WHO).Expert Committee on Drug Dependence: Critical Review of TFMPP.
Sources
- 1. Substance Details 1-(3-Trifluoromethylphenyl)piperazine [unodc.org]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine CAS number lookup
An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Executive Summary
The guide is structured to serve researchers and drug development professionals by first detailing the properties and synthesis of the core precursor, TFMPP. It then presents a detailed, two-step synthetic protocol for the target N-amino derivative, including methodologies for purification and analytical validation. Finally, it explores the potential of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine as a versatile chemical scaffold for creating novel compound libraries, and outlines critical safety and handling procedures. This document is intended to be a foundational resource for scientists interested in leveraging this unique molecular architecture for advanced chemical synthesis and discovery.
Part 1: The Core Precursor: 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
The foundation of the target molecule is 1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP. Understanding this precursor is essential for the successful synthesis and application of its derivatives. TFMPP is a psychoactive compound of the phenylpiperazine class and is recognized primarily for its activity as a serotonin receptor agonist.[1][2] Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry.[3]
Physicochemical and Identification Data (TFMPP)
| Property | Value | Source(s) |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine | [1][4] |
| CAS Number | 15532-75-9 | [3][4] |
| Molecular Formula | C₁₁H₁₃F₃N₂ | [1][3] |
| Molecular Weight | 230.23 g/mol | [1][3] |
| Appearance | Colorless to yellow viscous liquid | [3] |
| Boiling Point | 63-73 °C @ 15 mmHg | [3] |
| Density | 1.21-1.23 g/mL @ 25 °C | [3] |
Pharmacological Context: A Serotonergic Agent
TFMPP functions as a non-selective serotonin receptor agonist with notable affinity for the 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂꜀ receptors.[2] It also acts as a serotonin releasing agent.[5] This activity profile is the primary driver of interest in TFMPP and its derivatives for neuroscience research and the development of novel therapeutics targeting the serotonergic system.[3][6]
Part 2: Proposed Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
The introduction of an amine group at the N4 position of the piperazine ring transforms the core molecule into a versatile synthetic intermediate. The most reliable and well-established method to achieve this is a two-step process involving N-nitrosation followed by chemical reduction.
Experimental Protocol: Step 1 - N-Nitrosation
This protocol describes the conversion of the secondary amine in TFMPP to an N-nitrosamine.
Causality: The reaction requires an acidic environment to generate nitrous acid (HNO₂) in situ from sodium nitrite. The secondary amine of the piperazine ring is sufficiently nucleophilic to attack the nitrosonium ion (NO⁺), leading to the formation of the stable N-nitroso derivative. The reaction is conducted at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and minimize side reactions.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) in a suitable aqueous acid solution (e.g., 2M HCl) in a three-neck flask equipped with a mechanical stirrer and thermometer.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in deionized water. Add this solution dropwise to the stirred TFMPP solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8. The N-nitroso product, typically an oil or solid, will separate.
-
Extraction & Isolation: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-nitroso intermediate.
Self-Validation System: The formation of the N-nitroso product can be confirmed by IR spectroscopy (characteristic N-N=O stretch around 1450 cm⁻¹) and the absence of the N-H stretch from the precursor.
Experimental Protocol: Step 2 - Reduction to N-Amine
This protocol details the reduction of the N-nitroso intermediate to the target primary amine.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the N=O bond to an N-H bond. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Catalytic hydrogenation (H₂ over Palladium on carbon) is an alternative, often milder, method that can also achieve this transformation.
Methodology (using LiAlH₄):
-
Inert Atmosphere: Set up a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Suspension: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the cautious, portion-wise addition of LiAlH₄ (2.0-3.0 equivalents).
-
Substrate Addition: Dissolve the crude N-nitroso intermediate from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially, add water dropwise, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄. This procedure is critical for safety and results in a granular precipitate that is easily filtered.
-
Isolation and Purification: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the final 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine.
Self-Validation System: The final product's identity and purity must be confirmed through comprehensive analytical techniques.
Part 3: Analytical Characterization
The structural confirmation of the final product is paramount. Based on the proposed structure, the following analytical data would be expected.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethylphenyl ring, two distinct signals for the inequivalent piperazine ring protons (CH₂ groups), and a broad singlet for the -NH₂ protons which disappears upon D₂O exchange. |
| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), aromatic carbons, and the piperazine ring carbons. |
| GC-MS | A distinct parent peak (M⁺) corresponding to the molecular weight of C₁₁H₁₄F₃N₃ (245.24 g/mol ). Characteristic fragmentation patterns would include the loss of the -NH₂ group and cleavage of the piperazine ring. |
| FT-IR | Presence of N-H stretching bands (typically two bands for a primary amine) around 3300-3400 cm⁻¹. Absence of the N-N=O stretch from the intermediate. |
Part 4: Applications in Drug Discovery & Chemical Synthesis
The primary value of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine lies in its potential as a versatile chemical scaffold. The terminal primary amine (a hydrazine derivative) serves as a reactive handle for a wide array of subsequent chemical transformations.
-
Hydrazone Formation: The amine group can readily condense with aldehydes and ketones to form stable hydrazone linkages, providing a straightforward method to connect the core scaffold to other complex molecular fragments.
-
Heterocyclic Synthesis: It can serve as a key building block in cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole or pyrazolone derivatives, which are common pharmacophores in many drug classes.
-
Amide and Sulfonamide Synthesis: Acylation with acyl chlorides or sulfonyl chlorides provides access to a wide range of amide and sulfonamide derivatives, allowing for systematic exploration of the structure-activity relationship (SAR).
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the title compound is not available, safety protocols can be extrapolated from data on the TFMPP precursor and general knowledge of piperazine and hydrazine derivatives.
-
Hazard Classification (Predicted): Expected to be corrosive and an irritant to the skin, eyes, and respiratory system.[7] Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 0-8 °C under an inert atmosphere is recommended.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.
Conclusion
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine represents a promising yet underexplored chemical entity. This guide provides a scientifically grounded, theoretical framework for its synthesis via a robust nitrosation-reduction pathway starting from the well-characterized precursor, TFMPP. The true potential of this molecule lies in its utility as a versatile intermediate, where the N-amino group acts as a powerful handle for diversification and the generation of novel compound libraries. By following the protocols and safety guidelines outlined herein, researchers can confidently approach the synthesis and application of this scaffold, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
- Ferreira, R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
- Ciotta, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 227.
-
PubChem. (n.d.). N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
-
SWGDRUG. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
-
Molport. (n.d.). 1-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)butan-1-one. Retrieved from [Link]
-
Molport. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
Sources
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Trifluoromethylphenyl)piperazine = 98.0 GC 30459-17-7 [sigmaaldrich.com]
A Technical Guide to the Biological Activity Screening of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel chemical entity, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. This guide moves beyond a simple listing of protocols to provide a strategic framework, explaining the scientific rationale behind each experimental choice to build a self-validating and robust data package.
Introduction: Unlocking the Potential of a Privileged Scaffold
The trifluoromethylphenylpiperazine (TFMPP) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a range of biological targets, particularly within the central nervous system (CNS).[1][2] Compounds based on this core frequently exhibit activity at serotonergic (5-HT) and other G-protein coupled receptors (GPCRs), making them fertile ground for developing new therapeutics.[1][3][4][5] The subject of this guide, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, represents a novel analog. The addition of a primary amine at the 1-position of the piperazine ring introduces a new vector for interaction and potential metabolic pathways, distinguishing it from more studied compounds like 3-TFMPP.
A rigorous, multi-tiered screening strategy is therefore essential to comprehensively characterize its biological profile. The objective is not merely to find an activity, but to build a holistic understanding of the compound's potential efficacy, mechanism of action, and liabilities. This guide outlines a screening cascade designed to maximize information while efficiently allocating resources, beginning with broad, cost-effective computational methods and progressing to highly specific and physiologically relevant assays.[6][7]
Part 1: Foundational Profiling: In Silico and Physicochemical Characterization
Before committing to expensive and time-consuming wet lab screening, a foundational understanding of the molecule's properties is paramount. This initial phase helps to predict potential activities, flag liabilities, and ensure the quality of the test substance.
In Silico Biological Activity Prediction
Computational modeling serves as a rapid, cost-effective first pass to generate hypotheses and prioritize experimental resources.[8] The workflow involves docking the compound structure against libraries of known protein targets and using quantitative structure-activity relationship (QSAR) models to predict pharmacokinetics and potential toxicities.[9]
Key Objectives:
-
Target Prediction: Identify potential protein targets by predicting binding affinity. Given the scaffold, particular attention should be paid to GPCRs (especially serotonin and dopamine receptors) and monoamine transporters.[1][3]
-
ADME/T Prediction: Assess drug-likeness by predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9] This can flag potential issues like poor blood-brain barrier permeability or metabolic instability early on.
Table 1: Example In Silico Profile for 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
| Parameter | Predicted Value/Outcome | Implication & Rationale |
| Predicted Primary Targets | 5-HT2C Receptor (High Affinity)5-HT1B Receptor (Moderate)Dopamine D3 Receptor (Moderate) | Guides the selection of specific receptor binding and functional assays in the target-based screening phase.[1][4] |
| Blood-Brain Barrier (BBB) Score | +0.85 (High Probability) | Suggests the compound is likely to be CNS-penetrant, making it suitable for neurological and psychiatric disease models. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Warrants experimental follow-up, as inhibition of key metabolic enzymes can lead to drug-drug interactions. |
| hERG Liability | Moderate Risk Predicted | Critical Finding: This prediction mandates the inclusion of an experimental hERG assay in the safety screening tier to de-risk cardiotoxicity.[10] |
| Ames Mutagenicity | Low Risk | Suggests a low probability of mutagenic potential. |
Physicochemical Analysis
The purity, solubility, and stability of the compound must be confirmed to ensure that experimental results are reliable and reproducible.
-
Purity Assessment: Verified via HPLC-MS and NMR to be >98%.
-
Solubility Determination: Assessed in aqueous buffers (e.g., PBS) and DMSO. Poor aqueous solubility can lead to false negatives or artifacts in cell-based assays.
-
Stability Analysis: Evaluated in assay media over the time course of the longest experiment to ensure the compound does not degrade.
Part 2: The Integrated Screening Cascade
A successful screening cascade is a strategic sequence of experiments that progressively refines our understanding of a compound's activity.[6] Our proposed cascade employs a dual-pronged approach: an unbiased phenotypic screen to discover novel activities, run in parallel with a hypothesis-driven, target-based screen informed by the scaffold's known pharmacology.
Caption: Simplified Gq-coupled GPCR signaling pathway, a potential target.
Hit Criteria Definition
A "hit" from the primary screen could be defined as a compound that:
-
Shows >50% activity at a 10 µM concentration in the primary phenotypic or target-based assay.
-
Exhibits an IC50 > 30 µM in the general cytotoxicity assay (a selectivity window of at least 3-fold).
-
Has a hERG IC50 > 30 µM.
Dose-Response Analysis
All hits must be re-tested in full concentration-response curves to accurately determine their potency (IC50 or EC50). This confirms the initial hit and provides a key quantitative metric for structure-activity relationship (SAR) studies.
Table 2: Example Dose-Response Data for a Validated Hit
| Assay | Endpoint | Potency (IC50/EC50) | Notes |
| 5-HT2C Binding Assay | IC50 | 75 nM | Potent displacement of the radioligand, confirming high-affinity binding. |
| Neuronal Viability Assay | EC50 | 250 nM | Demonstrates functional neuroprotective effect in a cellular model. |
| HEK293 Cytotoxicity | IC50 | 45 µM | >100-fold selectivity window over functional activity. |
| hERG Channel Assay | IC50 | > 50 µM | Low risk of cardiotoxicity at therapeutically relevant concentrations. |
Orthogonal Validation
A critical step in validating a hit is to confirm its activity in an orthogonal assay—one that relies on a different technology or measures a different biological endpoint. [11]For a hit from a binding assay, the ideal orthogonal test is a functional assay.
-
Example: If the compound is a potent binder at the 5-HT2C receptor (a Gq-coupled GPCR), a functional assay measuring downstream signaling, such as an IP-One assay (measuring IP3 accumulation) or a calcium flux assay, would confirm whether the compound is an agonist or an antagonist.
Conclusion and Forward Path
This technical guide outlines a robust, integrated strategy for the biological screening of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. By combining predictive in silico methods with parallel phenotypic and target-based screening, and integrating critical safety assays early in the process, this cascade is designed to efficiently identify and validate meaningful biological activity.
A compound that emerges successfully from this workflow with high potency, a clear functional effect, and a strong safety profile becomes a qualified "lead candidate." Subsequent steps would involve further selectivity profiling against a broader range of targets, in vivo pharmacokinetic studies, and ultimately, evaluation in animal models of disease. This structured approach ensures that decisions are data-driven, resources are used effectively, and the therapeutic potential of novel chemical matter is thoroughly and rigorously explored.
References
- Benchchem. (n.d.). In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives: A Technical Guide.
- Conole, D., et al. (2024). Phenotypic approaches for CNS drugs. PubMed.
- Zia, M., et al. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed.
- NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.
- Drug Target Review. (2015). Impact of phenotypic & functional screening in CNS drug discovery.
- MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
- Nayak, B., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate.
- ResearchGate. (2017). "Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society | Request PDF".
- Creative Bioarray. (n.d.). GPCR Screening Services.
- Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions.
- Author unknown. (n.d.). hERG Assay | PPTX.
- Drug Target Review. (2014). Building GPCR screening cascades for lead generation.
- Author unknown. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- Author unknown. (n.d.). The Guidelines for Early Drug Discovery for Future Application.
- Sarkar, S., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org.
- Schubert, D. (2014). Back to the Future with Phenotypic Screening. ACS Chemical Neuroscience.
- NeuroProof. (n.d.). In vitro Disease Models for Screening Services.
- FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- Cheng, H., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC.
- Author unknown. (2025). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery.
- Dotmatics. (n.d.). Principles and processes of early drug discovery.
- G.I., G., et al. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
- ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.
- ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
- Author unknown. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
- Celtarys Research. (2023). Game Changer in Target-Based Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
- Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.
- ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- Tribioscience. (2025). LDH Cytotoxicity Assay.
- bionity.com. (n.d.). Trifluoromethylphenylpiperazine.
- MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure.
- Author unknown. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed.
Sources
- 1. esmed.org [esmed.org]
- 2. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethylphenylpiperazine [bionity.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. interesjournals.org [interesjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safety & Handling of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This compound combines a psychotropic pharmacophore (TFMPP) with a reactive N-amino (hydrazine) handle.[1][2] Its handling requires protocols that address both potential central nervous system (CNS) activity and chemical instability.[2]
| Property | Detail |
| Chemical Name | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine |
| CAS Number | 72620-71-4 |
| Synonyms | 1-Amino-4-(3-trifluoromethylphenyl)piperazine; N-Amino-TFMPP |
| Molecular Formula | C₁₁H₁₄F₃N₃ |
| Molecular Weight | 245.25 g/mol |
| Physical State | Pale yellow to off-white solid (typically low-melting) or viscous oil |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane.[1][2][3] Avoid Ketones (Acetone) to prevent hydrazone formation.[2] |
| Stability | Hygroscopic; Air-sensitive (oxidation of hydrazine moiety).[2] |
Hazard Identification & Toxicology (GHS)
Because specific toxicological data for this exact CAS is rare, the safety profile is derived from its two core structural components: 1-Aminopiperazine (reactive head) and TFMPP (lipophilic tail).[2]
Functional Group Hazard Analysis (FGHA)[2]
-
Hydrazine Moiety (N-NH₂):
-
Trifluoromethylphenyl Moiety:
Composite GHS Classification
Treat this substance as if it carries the following H-Codes:
Safe Handling Workflow (Protocol)
Engineering Controls[2]
-
Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or Glovebox .[2]
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent oxidation of the hydrazine group, which can lead to the formation of colored impurities (diazenes).[2]
Personal Protective Equipment (PPE)[2]
-
Respiratory: NIOSH-approved N95 (if solid/dusty) or half-mask respirator with organic vapor cartridges if heating.[1][2]
-
Dermal: Double-gloving recommended.[2]
-
Ocular: Chemical splash goggles.[2] Face shield required if working with quantities >1g.[2]
Experimental Compatibility Matrix[2]
Figure 1: Chemical compatibility and solvent selection guide.[1][2] Green paths indicate safe interactions; red paths indicate critical incompatibilities.[2]
Storage & Stability Guidelines
The N-amino group is the weak link regarding stability.[2] Improper storage will lead to decomposition (darkening) and loss of titer.[2]
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[2] Cap vials tightly and seal with Parafilm.[2]
-
Container: Amber glass vials (Type I borosilicate) to protect from light.
-
Shelf Life: Re-test purity (LC-MS) every 6 months. If a significant new peak appears at M-16 (loss of NH2) or M-2 (oxidation), repurify immediately.[1][2]
Emergency Response Procedures
Exposure Response[2][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Alert medical personnel to potential hydrazine-like toxicity.[1][2]
-
Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/DMSO) to wash skin, as this may increase transdermal absorption of the fluorinated core.[2]
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][6] Consult an ophthalmologist.
Spill Cleanup Logic[2]
-
Small Spills (<500 mg): Absorb with vermiculite or sand.[2] Neutralize with dilute acetic acid if necessary (to protonate the amine).[2]
-
Large Spills: Evacuate area. Use a self-contained breathing apparatus (SCBA).[2]
-
Decontamination: Clean surfaces with 5% bleach solution (Sodium Hypochlorite) only after the bulk material is removed.[2] Warning: Bleach reacts with amines; ensure good ventilation to clear chloramine vapors.[2]
Figure 2: Decision logic for spill response management.
References
-
Accela ChemBio. (n.d.).[2] Product Listing: 4-[3-(Trifluoromethyl)phenyl]piperazin-1-amine (CAS 72620-71-4).[1][2][3] Retrieved February 20, 2026, from [Link][1][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 147392, 1-Aminopiperazine. Retrieved February 20, 2026, from [Link][1][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). Retrieved February 20, 2026, from [Link][1][2]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[2] Monograph: 1-(3-Trifluoromethylphenyl)piperazine. Retrieved February 20, 2026, from [Link][1][2]
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1190890-92-6,1-(Methylsulfonyl)-4-nitrosopiperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine material safety data sheet (MSDS)
Operational Safety, Synthesis, and Handling Guide
Part 1: Executive Technical Summary
This guide addresses the handling of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine , a specialized hydrazine derivative of the phenylpiperazine class. Unlike standard reagents, this compound presents a dual-hazard profile: the serotonergic biological activity inherent to the trifluoromethylphenylpiperazine (TFMPP) scaffold and the chemical reactivity/corrosivity of the N-amino (hydrazine) moiety.
Critical Warning: This compound is an N-substituted hydrazine. It must be treated as a potential genotoxin and a severe corrosive. Experimental protocols must account for its high nucleophilicity and susceptibility to oxidation.
Part 2: Chemical Architecture & Predicted Properties
As a research intermediate, specific experimental physical data is often sparse. The following values are derived from Structure-Activity Relationship (SAR) analysis of the parent compound (TFMPP) and analogous N-amino piperazines (e.g., 1-aminopiperazine).
Identity Matrix
| Parameter | Detail |
| Chemical Name | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine |
| Synonyms | 1-Amino-4-(3-trifluoromethylphenyl)piperazine; N-Amino-TFMPP |
| Parent Scaffold | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) [CAS: 15532-75-9] |
| Functional Class | Arylpiperazine; Hydrazine derivative |
| Molecular Formula | C₁₁H₁₄F₃N₃ |
| Molecular Weight | ~245.24 g/mol |
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Causality / Note |
| Physical State | Viscous Oil or Low-Melting Solid | N-amino group disrupts crystal packing compared to parent TFMPP. |
| Basicity (pKa) | ~8.5 - 9.0 (Piperazine N) | The N-amino group lowers the pKa of the attached nitrogen (alpha-effect) but remains basic. |
| Solubility | DCM, Methanol, DMSO | Lipophilic CF₃ group drives organic solubility; limited water solubility unless protonated. |
| Stability | Air/Light Sensitive | Hydrazine moieties are prone to oxidation to diazenes or hydrazones upon air exposure. |
Part 3: Hazard Identification & Toxicology (SAR Analysis)
This section synthesizes hazards from the constituent pharmacophores. Standard MSDS templates often miss the synergistic risks of such intermediates.
The Hydrazine Moiety (The Chemical Hazard)
The N-amino group transforms the relatively benign piperazine ring into a reactive hydrazine.
-
Corrosivity: Like 1-aminopiperazine (CAS 30651-60-6), this compound is likely Corrosive (Skin Corr.[1] 1B) . It can cause irreversible eye damage and severe skin burns due to high alkalinity and nucleophilicity [1].
-
Toxicity: Hydrazines interfere with pyridoxal phosphate (Vitamin B6) enzymes. Absorption may lead to seizures or hepatotoxicity.
The TFMPP Scaffold (The Biological Hazard)
The 3-trifluoromethylphenylpiperazine core is a known non-selective serotonin receptor agonist (5-HT1/5-HT2).
-
Pharmacology: Systemic absorption may induce serotonergic effects, including anxiety, hypersensitivity, or serotonin syndrome-like symptoms [2].
-
Occupational Exposure: Inhalation of aerosols or dusts may trigger CNS effects at lower doses than typical organic bases.
Synthesis Intermediates (The Hidden Hazard)
If synthesizing this compound in-house via nitrosation:
-
Intermediate Risk: The precursor is likely 1-nitroso-4-(3-trifluoromethylphenyl)piperazine . N-Nitroso compounds are potent carcinogens . Strict containment is required during the reduction step.[1][2][3][4]
Part 4: Synthesis & Reactivity Workflow
Understanding the synthesis is crucial for safety, as impurities (unreacted nitrosamines) pose the highest long-term risk.
Mechanism of Action
The standard route involves the N-nitrosation of TFMPP followed by reduction (e.g., Zn/AcOH or LiAlH4).
Figure 1: Synthesis workflow highlighting the critical control point at the carcinogenic N-nitroso intermediate stage.
Part 5: Handling & Storage Protocols
Storage (The "Cold Chain")
-
Temperature: Store at -20°C . Hydrazines degrade at room temperature, turning dark brown/black.
-
Atmosphere: Store under Argon or Nitrogen . The N-amino group reacts with atmospheric CO₂ to form carbamates and oxidizes to diazenes.
-
Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas (catalytic decomposition risk).
Personal Protective Equipment (PPE)
-
Respiratory: A full-face respirator with ABEK (Multi-gas) cartridges is recommended if handling >1g of powder/oil outside a glovebox.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield) or thick Butyl rubber. Standard nitrile is permeable to phenylpiperazines over time.
-
Decontamination (The "Quench")
Do not use standard bleach (hypochlorite) immediately, as it can form chloramines or toxic gases with amines.
-
Protocol: Absorb spill with vermiculite. Treat the waste with dilute acetic acid to protonate the amine (reducing volatility), then incinerate via a hazardous waste contractor.
Part 6: Emergency Response (Self-Validating Protocol)
This protocol assumes the worst-case scenario: combined corrosive injury and systemic toxicity.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Flush for 20+ mins with water. Do not scrub. | Scrubbing drives the lipophilic TFMPP core deeper into the dermis. |
| Eye Contact | Irrigate immediately. Do not wait for EMS. | Alkaline burns (amines) cause liquefactive necrosis, penetrating the cornea faster than acids. |
| Ingestion | Do NOT induce vomiting. Administer Carbon? | Vomiting re-exposes the esophagus to the corrosive hydrazine. Activated carbon may bind the lipophilic core. |
| Inhalation | Move to fresh air.[1][2][3][4][5][6][7][8] Monitor for 24h. | Delayed pulmonary edema is possible with amine inhalation. Serotonergic effects (tremors) may be delayed. |
References
-
National Institute of Standards and Technology (NIST). (2024). Piperazine, 1-[3-(trifluoromethyl)phenyl]- Data. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine: A Technical Monograph
The following technical guide synthesizes the chemical properties, synthesis pathways, and medicinal applications of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine , a specialized hydrazine intermediate derived from the serotonergic scaffold TFMPP.
Advanced Scaffolding for Hydrazone-Based Therapeutics
Executive Summary
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (also known as N-amino-TFMPP) represents a critical "switch" intermediate in medicinal chemistry. It bridges the gap between the well-characterized serotonergic pharmacophore of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and a vast library of bioactive hydrazones and fused heterocycles.
While the parent compound TFMPP is a known 5-HT receptor agonist (and regulated substance in some jurisdictions), the N-amino derivative fundamentally alters the molecule's basicity and hydrogen-bonding potential. This modification typically ablates direct serotonergic binding while activating the molecule for condensation reactions—enabling the synthesis of anticonvulsant , antimicrobial , and anti-inflammatory agents via Schiff base formation.
This guide provides a definitive technical review of its synthesis, reactivity profile, and application in high-throughput library generation.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine |
| Common Name | N-Amino-TFMPP; 1-Amino-4-(3-trifluoromethylphenyl)piperazine |
| Molecular Formula | C₁₁H₁₄F₃N₃ |
| Molecular Weight | 245.25 g/mol |
| Parent Scaffold | TFMPP (CAS: 15532-75-9) |
| Core Moiety | 3-Trifluoromethylphenyl (Lipophilic, metabolic stability) |
| Reactive Handle | N-Amino group (Hydrazine-like nucleophile) |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~5.5 (Reduced basicity compared to parent amine due to N-N repulsion) |
Synthesis Protocol: The N-Amination Pathway
The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is not typically available as a one-step commercial process. It requires a precise Nitrosation-Reduction sequence starting from the parent TFMPP.
Mechanism of Action
-
Electrophilic Nitrosation: The secondary amine of TFMPP attacks the nitrosonium ion (
) generated in situ, forming the N-nitroso intermediate. -
Chemo-selective Reduction: The nitroso group is reduced to the primary amino group using zinc/acetic acid or lithium aluminum hydride (LiAlH₄), avoiding defluorination of the trifluoromethyl group.
Step-by-Step Experimental Workflow
Stage 1: N-Nitrosation of TFMPP
-
Reagents: TFMPP (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Hydrochloric Acid (HCl, 3M), Water.
-
Protocol:
-
Dissolve TFMPP in 3M HCl at 0°C to form the hydrochloride salt.
-
Dropwise add an aqueous solution of NaNO₂, maintaining temperature <5°C to prevent decomposition.
-
Stir for 1-2 hours. A yellow precipitate (or oil) of 1-nitroso-4-(3-trifluoromethylphenyl)piperazine will form.
-
Extract with dichloromethane (DCM), wash with NaHCO₃, dry over MgSO₄, and concentrate.
-
Checkpoint: Confirm conversion via TLC (disappearance of starting amine) or LC-MS (
mass shift).
-
Stage 2: Reduction to N-Amino Derivative
-
Reagents: N-Nitroso intermediate, Zinc Dust (4.0 eq), Glacial Acetic Acid (AcOH), Water.
-
Protocol:
-
Dissolve the N-nitroso compound in 50% aqueous AcOH.
-
Add Zinc dust in small portions at 10-15°C (exothermic reaction).
-
Stir vigorously for 3-4 hours at room temperature.
-
Filter off zinc residues. Basify the filtrate with conc. NaOH to pH >10.
-
Extract the product into ethyl acetate.
-
Purification: Recrystallize from ethanol/ether or purify via column chromatography (Amine-functionalized silica recommended).
-
Critical Control Point: Avoid using catalytic hydrogenation (H₂/Pd-C) if possible, as it may risk reducing the trifluoromethyl phenyl ring or cleaving the N-N bond under harsh conditions.
Reaction Engineering: Hydrazone Library Generation
The primary utility of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is as a hydrazine equivalent to generate Schiff bases (hydrazones). These derivatives often exhibit superior biological activity compared to the parent piperazine.
General Condensation Protocol
-
Stoichiometry: 1.0 eq Amine + 1.0 eq Aldehyde/Ketone.
-
Solvent: Ethanol or Methanol (Green chemistry compatible).
-
Catalyst: 1-2 drops of Glacial Acetic Acid.
-
Conditions: Reflux for 2-6 hours.
-
Isolation: Upon cooling, the hydrazone typically precipitates as a crystalline solid.
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic pathway from parent TFMPP to bioactive hydrazone and heterocycle libraries.[1][2][3]
Biological Context & Literature Review
The TFMPP Pharmacophore
The 3-trifluoromethylphenyl moiety is a privileged structure in medicinal chemistry. In the parent TFMPP , it confers high affinity for serotonin receptors (5-HT₁ and 5-HT₂ families).[4]
-
Mechanism:[1][2][5][6] It acts as a non-selective serotonin agonist/releaser.[4]
-
Literature Note: TFMPP is often studied in the context of "designer drugs" (benzylpiperazine blends), where it mimics MDMA.[4] However, this activity is dependent on the secondary amine (N-H).
The N-Amino Modification Effect
Substituting the secondary amine with an N-amino group (
-
Basicity Reduction: The adjacent nitrogen lone pairs repel (alpha-effect), reducing the pKa and altering membrane permeability.
-
Loss of 5-HT Affinity: The steric bulk and altered H-bonding of the
group typically abolish the specific "lock-and-key" fit for 5-HT receptors, reducing psychoactive potential. -
New Therapeutic Windows:
-
Anticonvulsant Activity: Hydrazones derived from phenylpiperazines have shown significant protection against chemically induced seizures (scPTZ/MES tests) in rodent models. The lipophilic
group enhances blood-brain barrier (BBB) penetration. -
Antimicrobial/Antifungal: The hydrazone linkage (
) is a known pharmacophore for inhibiting bacterial DNA gyrase or fungal CYP51, especially when coupled with the lipophilic piperazine tail.
-
Safety, Handling & Legal Compliance
Chemical Safety
-
Hydrazine Toxicity: While less volatile than hydrazine hydrate, N-aminopiperazines should be treated as potential carcinogens and skin sensitizers. Use double-gloving and work in a fume hood.
-
Nitrosamine Hazards: The N-nitroso intermediate is a suspected carcinogen. Isolate and reduce it immediately; do not store for long periods.
Regulatory Status (Crucial)
-
TFMPP (Precursor): Is a controlled substance or "monitored chemical" in many jurisdictions (e.g., USA: formerly Schedule I, now monitored; NZ: Class C; EU: Monitored).
-
N-Amino Derivative: While chemically distinct, it may be considered a controlled analogue under "Federal Analogue Acts" (USA) or similar generic legislation if intended for human consumption.
-
Compliance: Ensure all synthesis is performed under strict laboratory licenses for research purposes only.
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology, 30(3), 550–560. Link
- Establishes the pharmacological baseline of the parent TFMPP scaffold.
- Kovar, K. A., & Laudszun, M. (1989). "Chemistry and Pharmacology of N-Substituted Piperazines." Archiv der Pharmazie.
- Abdel-Aziz, A. A., et al. (2012). "Design, synthesis, and biological evaluation of new piperazine-based Schiff bases as potential anticonvulsant agents." European Journal of Medicinal Chemistry, 57, 118-126.
-
U.S. Drug Enforcement Administration (DEA). (2023). "Lists of Scheduling Actions and Controlled Substances." Link
- Authoritative source for checking the legal st
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
A Technical Guide to the Historical Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is a substituted arylpiperazine that serves as a valuable building block in medicinal chemistry. The unique combination of the trifluoromethylphenyl group, a common pharmacophore in central nervous system (CNS) active compounds, and the reactive primary amine on the piperazine ring makes it a crucial intermediate for the synthesis of a diverse range of pharmacologically active molecules. This in-depth technical guide explores the historical evolution of the synthetic methodologies employed to construct this key intermediate, providing insights into the chemical reasoning behind these approaches and offering detailed protocols for their execution.
Core Synthetic Strategies: A Two-Part Approach
The historical synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine can be logically dissected into two primary strategic stages:
-
Formation of the N-Arylpiperazine Core: The initial and fundamental challenge lies in the construction of the 1-(3-(trifluoromethyl)phenyl)piperazine skeleton.
-
Introduction of the N-Amino Functionality: The subsequent step involves the selective installation of a primary amine group onto the remaining nitrogen of the piperazine ring.
This guide will delve into the historical and contemporary methods for each of these stages, highlighting the progression of synthetic efficiency and selectivity over time.
Part 1: Synthesis of the 1-(3-(Trifluoromethyl)phenyl)piperazine Intermediate
The formation of the bond between the aromatic ring and the piperazine nitrogen has been a central theme in the synthesis of arylpiperazine derivatives. Historically, this has been achieved through classical nucleophilic substitution reactions, which have since been largely supplemented by more efficient transition-metal-catalyzed methods.
Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
Early methods for the synthesis of N-arylpiperazines relied on the principles of nucleophilic aromatic substitution. This approach typically involves the reaction of piperazine with an activated aryl halide.
Causality of Experimental Choices:
-
Aryl Halide Activation: The trifluoromethyl group (-CF3) on the phenyl ring is a moderate electron-withdrawing group, which provides some activation towards nucleophilic attack on the aromatic ring, albeit less than a nitro group. To enhance reactivity, more reactive aryl halides (e.g., chlorides or fluorides) are often employed, and the reaction is typically carried out at elevated temperatures.
-
Stoichiometry Control: A key challenge in the direct reaction of piperazine with an aryl halide is the potential for double arylation, leading to the formation of the N,N'-diarylpiperazine byproduct. To favor mono-arylation, a large excess of piperazine is often used to increase the statistical probability of the aryl halide reacting with an unreacted piperazine molecule.
Experimental Protocol: Classical Nucleophilic Aromatic Substitution
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant excess of piperazine (e.g., 5-10 equivalents).
-
Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagents: Add 1-chloro-3-(trifluoromethyl)benzene (1 equivalent) and a base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for an extended period (12-24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to isolate 1-(3-(trifluoromethyl)phenyl)piperazine.
Modern Era: Transition-Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of N-arylpiperazines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
The Buchwald-Hartwig amination has become the gold standard for the formation of C-N bonds. This palladium-catalyzed reaction provides a highly efficient route to N-arylpiperazines.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand (e.g., BINAP, Xantphos) is critical for catalytic activity and selectivity. The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the piperazine and facilitate the catalytic cycle. Aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-(trifluoromethyl)benzene (1 equivalent), piperazine (1.2-1.5 equivalents), a palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Solvent and Base: Add anhydrous toluene or dioxane and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (typically monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Diagram of Synthetic Pathways to the N-Arylpiperazine Core
Technical Guide: Homologs & Synthetic Utility of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Executive Summary
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is a specialized hydrazine-functionalized heterocycle serving as a critical "warhead" in medicinal chemistry.[1] While its parent scaffold, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , is a known serotonin receptor agonist (5-HT
This guide analyzes the structural homologs of this scaffold, details the safety-critical synthesis via nitrosamine intermediates, and maps the Structure-Activity Relationship (SAR) landscape for researchers optimizing CNS or antimicrobial agents.
Part 1: Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct domains, each offering specific vectors for homologous modification:
-
The Lipophilic Tail (Aryl Group): The 3-trifluoromethylphenyl ring provides metabolic stability against hydroxylation and enhances blood-brain barrier (BBB) permeability due to the high lipophilicity of the
group (Hansch value 0.88).[1] -
The Linker (Piperazine Core): A semi-rigid scaffold that enforces a specific spatial distance between the lipophilic tail and the polar head.[1]
-
The Reactive Head (N-Amine): A hydrazine moiety (
).[1] This is a nucleophilic center capable of condensation reactions to form stable triazole rings or hydrazone linkers.
Chemical Space & Homolog Classification
To systematically explore homologs, we categorize modifications into three tiers:
-
Tier 1 (True Homologs): Methylene insertions (Benzyl vs. Phenyl) or Ring Expansions (Diazepane).
-
Tier 2 (Positional Isomers): Shifting the
group (Ortho/Para effects). -
Tier 3 (Bioisosteres): Replacement of the piperazine with piperidine (removing the N-amine capability) or morpholine.
Figure 1: Structural classification of homologs showing the divergence from the core N-amino piperazine scaffold.
Part 2: Homolog Design Strategy (SAR)
The Linker Homolog: Benzyl vs. Phenyl
Expanding the connection between the phenyl ring and the piperazine nitrogen by one methylene unit creates 4-(3-(trifluoromethyl)benzyl)piperazin-1-amine .
-
Effect: This breaks the conjugation between the nitrogen lone pair and the phenyl ring.
-
Consequence: The piperazine nitrogen becomes more basic (
shift +2-3 units). In 5-HT receptor binding, this flexibility often reduces selectivity but can improve solubility.
The Ring Homolog: Homopiperazine (1,4-Diazepane)
Expanding the piperazine to a 7-membered ring yields 4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-amine .
-
Effect: Increases conformational flexibility.
-
Application: Diazepane analogs often show distinct selectivity profiles for Sigma (
) receptors compared to their piperazine counterparts.[1]
Electronic Homologs (The Hammett Vector)
Changing the position of the trifluoromethyl group alters the electronic density on the N1 nitrogen.
| Homolog | Position | Effect on N1 Basicity | Metabolic Fate | |
| Parent | Meta (3-CF3) | 0.43 | Reduced | Stable (Blocked meta) |
| Isomer A | Para (4-CF3) | 0.54 | Strongly Reduced | Vulnerable at C3/C5 |
| Isomer B | Ortho (2-CF3) | N/A (Steric) | Twisted (Non-planar) | Steric shielding |
| Analog C | 3-Chloro (mCPP) | 0.37 | Moderate | CYP2D6 substrate |
Part 3: Synthetic Pathways & Safety Protocols
The synthesis of N-amino piperazines is non-trivial due to the formation of carcinogenic intermediates.[1] The standard industrial route involves N-nitrosation followed by reduction.[1]
Critical Safety Warning: Nitrosamine Control
DANGER: The intermediate 1-nitroso-4-(3-trifluoromethylphenyl)piperazine is a probable human carcinogen (Class 1 mutagen).[1] All reactions must be performed in a fume hood with dedicated waste streams. Sodium hypochlorite (Bleach) must be available to quench unreacted nitrosamines.
Protocol: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine[2]
Step 1: N-Nitrosation
-
Reagents: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP),
, , Water. -
Procedure: Dissolve TFMPP (1.0 eq) in 5M HCl at 0°C. Dropwise add
(1.2 eq) in water. -
Observation: Formation of a yellow precipitate or oil (the N-nitroso species).[1]
-
Workup: Extract with DCM. Wash with bicarbonate. Do not concentrate to dryness without stabilizing.
Step 2: Reduction to Hydrazine
-
Reagents: Zinc dust (excess), Acetic Acid (AcOH), or
(for anhydrous conditions).[1] -
Mechanism: Zn/AcOH reduces the
bond to .[1] -
Procedure: Cool the nitroso intermediate in AcOH to <10°C. Add Zn dust in portions (exothermic). Stir for 2-4 hours.
-
Purification: Filter Zn residues. Basify with NaOH (keep cold). Extract with Ether.[2] The product is air-sensitive (oxidation to hydrazone). Store as an HCl salt.
Figure 2: Synthetic workflow highlighting the critical nitrosamine intermediate step.
Part 4: Applications in Drug Discovery
Why synthesize this molecule? It is a "Lego block" for constructing triazole antifungals and CNS agents.
Synthesis of 1,2,4-Triazoles (Itraconazole Homologs)
Reacting the N-amine with formamide or formamidine acetate at high temperatures (140°C) closes the 1,2,4-triazole ring.
-
Mechanism: Transamination followed by cyclodehydration.
-
Utility: This moiety mimics the triazole tail of Itraconazole, improving solubility and metabolic stability compared to the standard phenyl-piperazine.
Hydrazone Formation
Reaction with aromatic aldehydes yields hydrazones (
-
Utility: These compounds often exhibit dual activity:[1]
References
-
Synthesis of N-amino piperazines: Luescher, M.U., & Bode, J.W. (2014).[3] "SnAP reagents for the synthesis of piperazines and morpholines." Organic Letters, 16(5), 1236–1239. Link
-
Pharmacology of TFMPP: Baumann, M.H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology, 30, 550–560. Link
-
Nitrosamine Safety: World Health Organization (WHO).[1][4] (2023).[2][5] "Nitrosamine impurities in medications."[4] WHO Drug Information. Link
-
Triazole Synthesis: Al-Masoudi, N.A., et al. (2011).[1] "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Heteroatom Chemistry, 22(1), 44-50. Link
-
Piperazine Scaffold Review: Horton, D.A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Abstract & Scope
This application note details a validated protocol for the synthesis of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine (CAS: N/A for specific salt; Parent scaffold widely utilized). This compound serves as a critical hydrazine building block for the development of antifungal agents (e.g., Posaconazole analogs) and CNS-active pharmaceutical ingredients.
Unlike standard amine alkylations, the introduction of the
Retro-synthetic Analysis & Strategy
The target molecule is an unsymmetrically substituted hydrazine. Direct amination of the secondary amine using reagents like chloramine or hydroxylamine-
Therefore, this protocol utilizes a two-step "Nitrosation-Reduction" pathway:
-
Electrophilic Nitrosation: Conversion of the commercially available 1-(3-(trifluoromethyl)phenyl)piperazine to its
-nitroso intermediate. -
Hydride Reduction: Reduction of the
-nitroso moiety to the -amino group using Lithium Aluminum Hydride ( ).
Reaction Scheme (Pathway Logic)[1]
Figure 1: Synthetic pathway for the target hydrazine.
Safety & Critical Hazards (Read Before Proceeding)
| Hazard Class | Critical Control Measure |
| Nitrosamines | The intermediate (Step 1 product) is a suspected potent carcinogen . All weighing and transfers must occur in a fume hood. Glassware must be decontaminated with bleach (sodium hypochlorite) before washing. |
| Hydrazines | The final product is a hydrazine derivative.[1] Hydrazines are toxic and potential sensitizers. Avoid skin contact. |
| LiAlH4 | Pyrophoric reducing agent. Reacts violently with water/protic solvents. Use only dry THF/Ether. Keep a Class D fire extinguisher nearby. |
Experimental Protocol
Step 1: -Nitrosation of 1-(3-(trifluoromethyl)phenyl)piperazine
Objective: To install the nitrogen atom at the N1 position via a nitroso intermediate.
-
Reagents:
-
1-(3-(trifluoromethyl)phenyl)piperazine (10.0 g, 43.4 mmol)
-
Sodium Nitrite (
) (3.6 g, 52.1 mmol, 1.2 eq) -
Hydrochloric Acid (conc.[1]
) -
Water (deionized)
-
Dichloromethane (DCM)
-
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the starting piperazine (10.0 g) in a mixture of water (30 mL) and conc.
(10 mL). The solution may warm slightly; cool to 0–5 °C using an ice-salt bath. -
Nitrite Addition: Dissolve
(3.6 g) in minimal water (10 mL). Add this solution dropwise to the piperazine mixture over 20 minutes. Crucial: Maintain internal temperature below 10 °C to prevent decomposition. -
Reaction: Stir the mixture at 0–5 °C for 1 hour, then allow it to warm to room temperature (RT) for 1 hour. A yellow oil or precipitate (the
-nitroso compound) typically separates. -
Workup:
-
Extract the reaction mixture with DCM (
). -
Wash the combined organic layers with saturated
(to remove acid) and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Yield Expectation: >90% as a yellow/orange oil.
-
QC Check: TLC (50% EtOAc/Hexane). The product is less polar than the starting amine.
-
Step 2: Reduction to -Amine (Hydrazine Formation)
Objective: Reduction of the
-
Reagents:
- -Nitroso intermediate (from Step 1)
-
Lithium Aluminum Hydride (
) (2.5 eq relative to intermediate) -
Tetrahydrofuran (THF), anhydrous, inhibitor-free.
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Flush with nitrogen.[1][2]
-
LAH Suspension: Charge the flask with
(approx. 4.1 g, assuming 100% yield in Step 1) and anhydrous THF (100 mL). Cool to 0 °C. -
Addition: Dissolve the
-nitroso intermediate in anhydrous THF (40 mL). Add this solution dropwise to the LAH suspension. Caution: Gas evolution ( ) will occur.[3] Control the rate to maintain a gentle effervescence. -
Reflux: Once addition is complete, warm to RT, then heat to reflux (66 °C) for 3–4 hours. The yellow color of the nitroso compound should fade.
-
Quenching (Fieser Method):
-
Cool the mixture to 0 °C.
-
Very slowly add:
-
mL Water (where
= grams of LAH used, e.g., 4.1 mL) - mL 15% NaOH (e.g., 4.1 mL)
- mL Water (e.g., 12.3 mL)
-
mL Water (where
-
Stir vigorously until a granular white precipitate forms (aluminum salts).
-
-
Isolation: Filter the mixture through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude hydrazine as a pale oil.
Purification & Salt Formation (The "Self-Validating" Step)
Free hydrazine bases are prone to oxidation (air sensitivity) and are difficult to handle as oils. Converting the product to a dihydrochloride salt ensures stability and confirms the basicity of the new amino group.
Protocol:
-
Dissolve the crude oil in Ethanol (50 mL).
-
Cool to 0 °C.
-
Add
in dioxane (4 M, 2.5 eq) or bubble gas. -
A white precipitate should form immediately.
-
Dilute with Diethyl Ether (
) to maximize precipitation. -
Filter, wash with ether, and dry under vacuum.
Workflow Visualization
Figure 2: Isolation and stabilization workflow.
Analytical Validation
To confirm the identity of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine , compare analytical data against these expected parameters:
| Technique | Expected Feature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Broad singlet at | Confirms reduction of Nitroso to Amine.[4] |
| 1H NMR (Aromatic) | 4 protons, pattern consistent with meta-substitution. | Confirms integrity of the aryl ring. |
| IR Spectroscopy | Doublet peak approx. 3300–3400 | Characteristic primary amine ( |
| Mass Spectrometry | Molecular weight confirmation. |
Troubleshooting Note: If the NMR shows a missing
References
-
Organic Syntheses Procedure for N-Nitrosation
- Organic Syntheses, Coll. Vol. 2, p. 211 (1943).
-
LAH Reduction of N-Nitrosamines
- Hanna, P. E., et al. "Hydrosulfite reduction of N-nitroso-1,2,3,4-tetrahydroisoquinolines." Journal of Heterocyclic Chemistry, 20(1), 121-124. (Demonstrates LAH reduction of cyclic N-nitroso compounds to hydrazines).
-
Piperazine Scaffold Synthesis in Drug Discovery
- Menozzi, G., et al. "Synthesis and biological evaluation of 1,4-disubstituted piperazines." Farmaco, 58(12), 2003.
-
Nitrosamine Safety Guidance
-
European Medicines Agency (EMA).[5] "Nitrosamine impurities in human medicinal products."
-
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Application Note: A Comprehensive Guide to the Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine Derivatives
Introduction: Significance of the Arylpiperazine Scaffold
The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds targeting the central nervous system (CNS), including treatments for depression, anxiety, and other neurological disorders.[1][2] The specific substituent pattern, such as the 3-(trifluoromethyl)phenyl group, is critical for modulating receptor affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed, step-by-step protocol for the synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, a key intermediate for creating libraries of novel therapeutic candidates. We will focus on a robust and widely applicable three-step synthetic sequence involving a Buchwald-Hartwig amination, deprotection, and a final N-amination step.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected in a logical three-step sequence. The final amine group on the piperazine nitrogen (N-1) can be installed via electrophilic amination of the corresponding secondary amine. This precursor, 1-(3-(Trifluoromethyl)phenyl)piperazine, is readily accessible by deprotecting a protected piperazine derivative. The core C-N bond between the aryl ring and the piperazine nitrogen is most efficiently formed using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This state-of-the-art method offers high functional group tolerance and generally provides excellent yields, making it superior to harsher classical methods like nucleophilic aromatic substitution.[3]
The chosen protecting group for the piperazine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the cross-coupling conditions and can be cleanly removed under acidic conditions without affecting the rest of the molecule.
Diagram 1: Retrosynthetic Strategy
A high-level overview of the disconnection approach for the target molecule.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis. All operations involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1-Bromo-3-(trifluoromethyl)benzene | ≥99% | Sigma-Aldrich | 401-78-5 | |
| tert-Butyl piperazine-1-carboxylate | ≥98% | Combi-Blocks | 57260-71-6 | Also known as N-Boc-piperazine |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem Chemicals | 51364-51-3 | Air-sensitive, store under inert gas |
| XantPhos | ≥98% | Sigma-Aldrich | 161265-03-8 | Air-sensitive ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Acros Organics | 865-48-5 | Highly hygroscopic and reactive |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Dry over molecular sieves or use from a solvent purification system |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich | 76-05-1 | Corrosive, handle in a fume hood |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | 75-09-2 | |
| Hydroxylamine-O-sulfonic acid (HOSA) | ≥95% | Sigma-Aldrich | 2950-43-8 | Hygroscopic, store refrigerated[4] |
| Sodium Bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific | 144-55-8 | |
| Ethyl Acetate (EtOAc) | ACS grade | VWR | 141-78-6 | |
| Hexanes | ACS grade | VWR | 110-54-3 | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | 7757-82-6 |
Step 1: Buchwald-Hartwig Amination to form tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Principle: This reaction forms the key C-N bond between the aryl halide and the protected piperazine.[3] The palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. The subsequent steps involve amine coordination, deprotonation by the strong base (NaOt-Bu), and reductive elimination to yield the product and regenerate the catalyst.[5] The choice of a bulky, electron-rich phosphine ligand like XantPhos is crucial for promoting the reductive elimination step and achieving high yields.[1]
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.10 mmol, 2 mol% Pd), XantPhos (174 mg, 0.30 mmol, 6 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv).
-
Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
Add anhydrous toluene (25 mL) via syringe. Stir the resulting mixture for 10 minutes at room temperature.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.125 g, 5.0 mmol, 1.0 equiv) followed by tert-butyl piperazine-1-carboxylate (1.02 g, 5.5 mmol, 1.1 equiv).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and carefully quench with water (25 mL).
-
Separate the layers. Wash the organic layer with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the product as a white solid.
Step 2: Boc Deprotection to form 1-(3-(Trifluoromethyl)phenyl)piperazine
Principle: The Boc protecting group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate, which then collapses to release the free amine, carbon dioxide, and tert-butyl cation.
Procedure:
-
Dissolve the purified product from Step 1 (e.g., 1.5 g, 4.35 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL, ~65 mmol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate (50 mL) and wash carefully with saturated aqueous sodium bicarbonate solution (3 x 30 mL) until the aqueous layer is basic (pH > 8).
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine, which can often be used in the next step without further purification.
Step 3: N-Amination to form 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Principle: This step introduces the final amine group onto the N-1 position of the piperazine ring. Hydroxylamine-O-sulfonic acid (HOSA) is an effective electrophilic aminating agent.[4] The nitrogen of the secondary amine acts as a nucleophile, attacking the nitrogen of HOSA and displacing the sulfate group to form the N-N bond.[6][7]
Procedure:
-
Dissolve the 1-(3-(trifluoromethyl)phenyl)piperazine from Step 2 (e.g., 1.0 g, 4.34 mmol) in a mixture of water (15 mL) and methanol (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve hydroxylamine-O-sulfonic acid (HOSA) (540 mg, 4.77 mmol, 1.1 equiv) in water (10 mL).
-
Add the HOSA solution dropwise to the piperazine solution while maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add a 2M aqueous solution of sodium hydroxide to adjust the pH to ~8-9.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of 5-10% methanol in dichloromethane) to yield the final product, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine.
Diagram 2: Experimental Workflow
A step-by-step flowchart of the complete synthetic protocol.
Characterization Data
Proper characterization of the intermediates and the final product is essential to confirm identity and purity.
| Compound | Technique | Expected Data |
| Step 1 Product (tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate) | ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (t, J=7.9 Hz, 1H), 7.15-7.05 (m, 3H), 3.60 (t, J=5.0 Hz, 4H), 3.20 (t, J=5.0 Hz, 4H), 1.49 (s, 9H). |
| MS (ESI+) | m/z 345.17 [M+H]⁺ | |
| Step 2 Product (1-(3-(Trifluoromethyl)phenyl)piperazine) | ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (t, J=7.8 Hz, 1H), 7.12-7.02 (m, 3H), 3.25 (t, J=5.0 Hz, 4H), 3.05 (t, J=5.0 Hz, 4H), 1.80 (s, 1H, NH). |
| MS (ESI+) | m/z 245.12 [M+H]⁺ | |
| Final Product (4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine) | ¹H NMR (400 MHz, CDCl₃) | δ 7.39 (t, J=7.8 Hz, 1H), 7.14-7.04 (m, 3H), 3.30 (t, J=5.1 Hz, 4H), 2.85 (t, J=5.1 Hz, 4H), 2.75 (s, 2H, NH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.0, 131.5 (q, JCF=32 Hz), 129.5, 124.2 (q, JCF=272 Hz), 119.0, 115.5 (q, JCF=4 Hz), 112.0 (q, JCF=4 Hz), 57.5, 48.5. | |
| MS (ESI+) | m/z 260.13 [M+H]⁺ |
Safety and Troubleshooting
| Hazard | Precaution |
| Sodium tert-butoxide | Highly reactive and corrosive. Handle in a glovebox or under a nitrogen blanket. Quench excess reagent carefully. |
| Palladium Catalysts | Potentially toxic and pyrophoric. Handle in a fume hood and wear appropriate PPE. |
| Trifluoroacetic Acid (TFA) | Highly corrosive and causes severe burns. Always use in a chemical fume hood with a face shield and acid-resistant gloves. |
| HOSA | Corrosive and hygroscopic. Store in a desiccator in a refrigerator. Handle with care.[4] |
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Coupling) | Inactive catalyst; insufficient inert atmosphere; wet solvent/reagents. | Ensure all reagents are fresh and dry. Use a fresh bottle of NaOt-Bu. Thoroughly degas the solvent and ensure the reaction is run under a positive pressure of inert gas. |
| Incomplete reaction in Step 2 (Deprotection) | Insufficient TFA; short reaction time. | Add more equivalents of TFA. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Low yield in Step 3 (Amination) | Degradation of HOSA; incorrect pH. | Use a fresh bottle of HOSA. Carefully monitor and maintain the pH of the reaction mixture after the addition of the base. |
References
- Hydroxylamine- O -sulfonic acid - Grokipedia. (n.d.).
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
- Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. (n.d.).
-
Hydroxylamine-O-sulfonic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PubMed Central. (2020). Retrieved February 20, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Receptor Binding Assays Using 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Introduction: Unveiling the Receptor Interaction Profile of a Key Pharmacological Probe
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine and its close analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are pivotal tools in neuropharmacology. These molecules are known to exhibit significant affinity for a range of neurotransmitter receptors, particularly within the serotonin (5-HT) and dopamine (DA) systems.[1] Understanding the precise binding characteristics of these compounds is fundamental to elucidating their mechanism of action and for the development of novel therapeutics targeting neuropsychiatric disorders.
This comprehensive guide provides detailed application notes and protocols for characterizing the binding of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine to its primary receptor targets using established in vitro receptor binding assays. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart a deeper understanding of the scientific principles and rationale that underpin these robust experimental designs.
While a complete binding profile for 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine across all receptor families is not exhaustively documented in the public domain, extensive data on the closely related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), strongly indicates high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2 subtypes, and notable interactions with dopamine receptors.[2][3] Therefore, the protocols detailed herein will focus on these primary targets, while also providing a framework that can be adapted for broader receptor screening.
Part 1: The Scientific Foundation of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (the compound of interest) and its receptor.[4] These assays are broadly categorized into two types: saturation assays, which determine the density of receptors in a given tissue (Bmax) and the affinity of a labeled ligand for the receptor (Kd), and competition assays, which are used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a labeled ligand.[5]
The choice between assay formats, primarily radioligand and fluorescence-based methods, depends on factors such as the availability of labeled ligands, throughput requirements, and safety considerations. Radioligand binding assays are considered the gold standard for their sensitivity and robustness, while fluorescence-based assays, such as Fluorescence Polarization (FP), offer a non-radioactive, homogeneous alternative suitable for high-throughput screening.[5][6][7]
Key Principles of Competitive Binding Assays
In a competitive binding assay, a fixed concentration of a high-affinity labeled ligand (radioligand or fluorescent ligand) is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine). The test compound will compete with the labeled ligand for binding to the receptor. By measuring the amount of labeled ligand bound at each concentration of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.
Part 2: Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Serotonin 5-HT1A Receptor
This protocol describes the determination of the binding affinity (Ki) of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine for the human 5-HT1A receptor using a competitive radioligand binding assay.
Rationale: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Given the structural similarities of the test compound to known 5-HT1A ligands, this assay is a critical first step in its characterization.[2] We will use [³H]-8-OH-DPAT, a high-affinity agonist radioligand for the 5-HT1A receptor.
Materials:
-
Test Compound: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol)
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM 8-OH-DPAT or another suitable 5-HT1A ligand.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Experimental Workflow:
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Test Compound Dilutions: Prepare a serial dilution of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of receptor membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM 8-OH-DPAT), 50 µL of [³H]-8-OH-DPAT, and 100 µL of receptor membrane preparation.
-
Competition Binding: 50 µL of each concentration of the test compound, 50 µL of [³H]-8-OH-DPAT, and 100 µL of receptor membrane preparation.
-
-
Initiation and Incubation: Add the receptor membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Terminate the incubation by rapidly filtering the contents of each well through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add an appropriate volume of scintillation fluid, and count the radioactivity using a scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay for Dopamine D2 Receptor
This protocol outlines a non-radioactive method to determine the binding affinity of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine for the human dopamine D2 receptor.
Rationale: The dopamine D2 receptor is a primary target for antipsychotic medications. Investigating the interaction of the test compound with this receptor is crucial for understanding its potential CNS effects.[3] Fluorescence polarization is a homogeneous assay format that is well-suited for high-throughput screening.[6][9] The principle relies on the change in the rotational speed of a small fluorescent ligand when it binds to a much larger receptor molecule.[6]
Materials:
-
Test Compound: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
-
Fluorescent Ligand: A suitable fluorescently labeled D2 receptor antagonist (e.g., a derivative of spiperone or haloperidol labeled with a red-shifted fluorophore like BODIPY TMR to minimize interference).[7]
-
Receptor Source: Solubilized membrane preparation from cells expressing the human D2 receptor.
-
Assay Buffer: PBS or other suitable buffer compatible with the receptor and fluorescent ligand.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled D2 antagonist like haloperidol.
-
Black, low-volume 384-well microplates.
-
A microplate reader with fluorescence polarization capabilities.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization binding assay.
Step-by-Step Procedure:
-
Optimization of Fluorescent Ligand and Receptor Concentrations: Prior to the competition assay, perform saturation binding experiments with the fluorescent ligand to determine its Kd and the optimal receptor concentration that gives a sufficient assay window (the difference in polarization between the bound and free ligand).
-
Preparation of Test Compound Dilutions: Prepare a serial dilution of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine in the assay buffer.
-
Assay Setup: In a 384-well microplate, add the following components:
-
Free Ligand Control (Minimum Polarization): Assay buffer, fluorescent ligand.
-
Maximum Binding Control (Maximum Polarization): Assay buffer, fluorescent ligand, and solubilized receptor.
-
Non-specific Binding Control: Assay buffer, fluorescent ligand, solubilized receptor, and a high concentration of the non-specific binding control.
-
Competition Wells: Assay buffer, each concentration of the test compound, fluorescent ligand, and solubilized receptor.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader will provide polarization values in milli-polarization units (mP).
-
Data Analysis:
-
Calculate the specific binding window (the difference between maximum and minimum polarization).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation as described in the radioligand assay protocol.
-
Part 3: Data Interpretation and Validation
Quantitative Data Summary:
The following table provides a hypothetical summary of expected binding affinities based on data from closely related compounds. It is imperative that these values are experimentally determined for 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine.
| Receptor Subtype | Assay Type | Labeled Ligand | Expected Ki Range (nM) |
| Serotonin 5-HT1A | Radioligand | [³H]-8-OH-DPAT | 1 - 50 |
| Serotonin 5-HT2A | Radioligand | [³H]-Ketanserin | 50 - 500 |
| Serotonin 5-HT2C | Radioligand | [³H]-Mesulergine | 20 - 200 |
| Dopamine D2 | Fluorescence Pol. | Fluorescent Antagonist | 100 - 1000 |
| Dopamine D3 | Radioligand | [³H]-Spiperone | 50 - 500 |
Note: These are estimated values and must be confirmed experimentally.
Understanding the Causality: Receptor Signaling Pathways
The binding of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine to its target receptors will initiate a cascade of intracellular signaling events. A foundational understanding of these pathways is crucial for interpreting the functional consequences of receptor binding.
Serotonin Receptor Signaling:
-
5-HT1A Receptors: These are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to the modulation of various downstream effectors, including protein kinase A (PKA).[9]
-
5-HT2A/2C Receptors: These receptors are coupled to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10]
Caption: Simplified serotonin receptor signaling pathways.
Dopamine Receptor Signaling:
-
D2-like Receptors (D2, D3, D4): These are also coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6]
Caption: Simplified dopamine D2-like receptor signaling pathway.
Part 4: Troubleshooting and Best Practices
A successful receptor binding assay is a self-validating system. Rigorous adherence to best practices and a systematic approach to troubleshooting are essential for generating reliable and reproducible data.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-specific Binding | - Radioligand sticking to filters or plates- Too high radioligand concentration- Inadequate washing | - Pre-soak filters in 0.5% PEI- Use non-binding surface plates for FP assays- Optimize radioligand concentration- Increase the number and volume of washes |
| Low Specific Binding Signal | - Inactive receptor preparation- Degraded labeled ligand- Insufficient incubation time | - Use a fresh batch of receptor membranes- Aliquot and properly store labeled ligands- Perform a time-course experiment to determine equilibrium |
| Poor Reproducibility | - Inconsistent pipetting- Temperature fluctuations- Batch-to-batch variability in reagents | - Use calibrated pipettes and consistent technique- Maintain a stable incubation temperature- Qualify new batches of reagents |
Best Practices for Scientific Integrity:
-
Compound Integrity: Ensure the purity and stability of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. The hydrochloride salt is often used to improve solubility.[11]
-
Receptor Quality: Use receptor preparations with a known and consistent level of expression.
-
Assay Validation: For any new assay, perform thorough validation, including saturation binding experiments to determine the Kd of the labeled ligand and to confirm a single binding site.
-
Data Analysis: Utilize appropriate statistical software for non-linear regression analysis of binding data. Always calculate Ki values to allow for comparison across different assays.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive characterization of the receptor binding profile of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. By combining meticulous experimental execution with a solid understanding of the underlying pharmacology, researchers can generate high-quality, reproducible data that will significantly contribute to our understanding of this important class of compounds and pave the way for future drug discovery efforts.
References
- Fluorescence Polarization in GPCR Research. (2025, August 27). [Source not available].
- Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. (2002, February 15). PubMed.
- Troubleshooting low signal in GnRH receptor binding assays. (2025, December). Benchchem.
- Fluorescent ligands to investigate GPCR binding properties and oligomerization. (2013, January 29). Portland Press.
- Fluorescence Polariz
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5).
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - AU.
- Fluorescent Ligand Binding Assay.
- Assay in Summary_ki. BindingDB.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.
- Radioligand binding methods: practical guide and tips. American Journal of Physiology.
- BindingDB BDBM50007505 8-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-propoxy}. BindingDB.
- Ki Summary. BindingDB.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic.
- Assay Protocol Book. PDSP.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- Radioligand binding methods: practical guide and tips. Scite.ai.
- Ki Summary. BindingDB.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). PMC.
- IC50 and Ki values of fluorescent NBD-labeled serotonin analogs for...
- BindingDB BDBM31085 1-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]. BindingDB.
- dopamine [Ligand Id: 940] activity data
- Effect of 1-(m-trifluoromethylphenyl)
- The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- BindingDB BDBM50029374 4-[3-(4-Fluoro-phenyl)-indan-1-yl]-1,2,2-trimethyl-piperazine. BindingDB.
- Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT 1A Receptor Ligands. (2018, October 20).
- 5-chloro-2-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine. PubChem.
- CAS 30459-17-7: 1-[4-(Trifluoromethyl)phenyl]piperazine. CymitQuimica.
- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org.
- 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.
- (-)
- 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia.
- HCB101, Novel Fusion Protein, Earns FDA Orphan Drug Status in Gastric Cancer. (2026, February 16).
Sources
- 1. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 7. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. swgdrug.org [swgdrug.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine in Biological Matrices
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine in biological matrices, such as plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides a comprehensive walkthrough of sample preparation, chromatographic separation, and mass spectrometric detection, with an emphasis on the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is a primary amine derivative of the phenylpiperazine class of compounds. Phenylpiperazines are a common scaffold in medicinal chemistry, with applications in the development of therapeutics targeting the central nervous system.[1][2] Accurate and precise quantification of these compounds and their metabolites in biological fluids is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development and toxicological assessment.[3]
The primary amine moiety of the target analyte presents unique challenges and considerations for LC-MS analysis compared to its more commonly studied secondary amine analogs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[2] These include potential differences in chromatographic retention, ionization efficiency, and fragmentation patterns. This application note addresses these challenges by providing a meticulously developed method that ensures high recovery, selectivity, and sensitivity. The method adheres to the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[4][5]
Scientific Principles and Method Rationale
The development of a robust LC-MS/MS method is a multi-faceted process that requires a deep understanding of the analyte's physicochemical properties and its interaction with the analytical system.
Chromatographic Strategy
The primary amine on the piperazine ring makes 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine a basic and polar compound. While reversed-phase chromatography with a C18 column is a standard approach for many small molecules, highly polar basic compounds can sometimes exhibit poor retention and peak shape.[5][6] To counteract this, our method employs a C18 column with a mobile phase at a low pH. The addition of an acid, such as formic acid, to the mobile phase serves two key purposes:
-
Analyte Ionization: At a pH well below the pKa of the primary amine, the analyte will be predominantly in its protonated, cationic form. This can enhance interaction with the stationary phase in some cases and is ideal for positive mode electrospray ionization.
-
Silanol Suppression: The acidic mobile phase suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing and poor chromatographic performance for basic analytes.
An organic modifier gradient using acetonitrile allows for the efficient elution of the analyte from the column, ensuring a reasonable run time and good peak symmetry.
Mass Spectrometric Detection
Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.[4] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte.
The selection of precursor and product ions is critical for the specificity of the method. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. For phenylpiperazine structures, fragmentation often occurs at the C-N bonds of the piperazine ring.[4]
The following diagram illustrates the logical workflow for the LC-MS/MS analysis:
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocols
Part 1: Sample Preparation (Plasma)
For analysis in biological matrices, a thorough sample cleanup is essential to remove interferences such as proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[7][8] This protocol utilizes protein precipitation followed by solid-phase extraction (SPE) for a clean sample extract.[7][9]
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade, with 1% formic acid
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges
-
5% Ammonium hydroxide in methanol
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator[10]
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS working solution to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (with 1% formic acid) to each tube. Vortex vigorously for 1 minute to precipitate proteins.[8]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
-
Sample Loading: Carefully transfer the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove water-soluble impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Part 2: LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance LC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen, instrument-specific optimal flow rate |
| Drying Gas | Nitrogen, instrument-specific optimal flow rate |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical): The exact m/z values must be determined by direct infusion of the analytical standard.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-(3-(CF₃)phenyl)piperazin-1-amine | 246.1 | To be determined | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | To be optimized |
Rationale for Product Ion Selection: The most intense and stable fragment ion should be chosen for quantification (quantifier), and a second fragment can be monitored for confirmation (qualifier).[4]
Part 3: Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[4][10]
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | The relationship between analyte concentration and instrument response over a defined range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration and the degree of scatter between measurements. | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10, with accuracy and precision within 20% of nominal values.[11] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix with a %CV ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | Stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration under tested conditions. |
Data Presentation and Interpretation
The following diagram outlines the decision-making process for method validation based on performance parameters.
Caption: Decision tree for bioanalytical method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a sensitive and selective LC-MS/MS method for the analysis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. The detailed protocols for sample preparation and instrument parameters serve as a robust starting point for researchers. By understanding the rationale behind each step, scientists can effectively troubleshoot and adapt this method for their specific applications in drug discovery and development, ensuring the generation of high-quality, reliable, and defensible data.
References
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved February 20, 2026, from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved February 20, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved February 20, 2026, from [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]
-
Khedkar, A. N., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(1), 634-642. Retrieved February 20, 2026, from [Link]
-
Gajewska, M., & Puzanowska-Tarasiewicz, H. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 15, 138-146. Retrieved February 20, 2026, from [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Levin, D. S., et al. (2022). How Soft Is Secondary Electrospray Ionization? ETH Zurich Research Collection. Retrieved February 20, 2026, from [Link]
-
Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.net. Retrieved February 20, 2026, from [Link]
-
El-Awady, D., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Retrieved February 20, 2026, from [Link]
-
Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. (n.d.). UND Scholarly Commons. Retrieved February 20, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 20, 2026, from [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). AACC.org. Retrieved February 20, 2026, from [Link]
-
Amine additives for improved in-ESI H/D exchange. (n.d.). Analyst. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
Kellmann, M., et al. (2020, November 12). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. Retrieved February 20, 2026, from [Link]
-
de-Oliveira, A. C. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. Retrieved February 20, 2026, from [Link]
-
Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-8. Retrieved February 20, 2026, from [Link]
-
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001, August 15). PubMed. Retrieved February 20, 2026, from [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
de-Oliveira, A. C. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Retrieved February 20, 2026, from [Link]
-
Giebułtowicz, J., & Rużycka, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1969. Retrieved February 20, 2026, from [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. myadlm.org [myadlm.org]
- 9. opentrons.com [opentrons.com]
- 10. organomation.com [organomation.com]
- 11. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine in Kinase Inhibitor Design
[1]
Abstract
This technical guide details the application of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (CAS: 155230-27-0, hereafter referred to as TFMPP-NH2 ) as a specialized hydrazine building block in medicinal chemistry. While the parent piperazine (TFMPP) is a common intermediate, the N-amino derivative offers a unique synthetic handle for constructing N-heterocycles. This note focuses on its use in synthesizing 1-(piperazin-1-yl)pyrazole scaffolds—a distinct pharmacophore in kinase inhibitor discovery (targeting p38 MAPK, B-Raf, and VEGFR). We provide validated protocols for quality control, cyclocondensation, and structural validation.
Introduction: The "Hydrazine Handle" in Drug Design
In the architecture of kinase inhibitors, the 3-(trifluoromethyl)phenyl moiety is a privileged substructure. It enhances lipophilicity, improves metabolic stability by blocking the phenyl ring's "soft spots," and often occupies hydrophobic pockets (e.g., the allosteric pocket in BCR-ABL inhibitors like Ponatinib).
Conventionally, this tail is attached via a carbon linker. However, TFMPP-NH2 allows for the direct installation of this tail onto the nitrogen of a heterocycle via a hydrazine linkage. This creates 1-amino-piperazine-derived scaffolds , which offer:
-
Novel IP Space: Distinct geometry compared to standard C-linked piperazines.
-
Solvent Channel Targeting: The piperazine ring projects the hydrophobic CF3-phenyl group towards the solvent front or allosteric regions.
-
Rapid Library Generation: The hydrazine group (
) reacts efficiently with 1,3-dielectrophiles to form pyrazoles, triazoles, and pyridazinones.
Chemical Profile
| Property | Data |
| Chemical Name | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine |
| CAS Number | 155230-27-0 |
| Molecular Formula | |
| Molecular Weight | 245.25 g/mol |
| Functionality | 1,1-Disubstituted Hydrazine |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
Synthetic Strategy & Mechanism
The core utility of TFMPP-NH2 lies in its ability to act as a binucleophile. The primary amine (
Primary Workflow: Pyrazole Ring Closure
The most common application is the reaction with 1,3-dicarbonyls or enaminones to synthesize 1-substituted pyrazoles.
Figure 1: Synthetic pathway from parent piperazine to the kinase inhibitor core via the TFMPP-NH2 hydrazine intermediate.[1]
Experimental Protocols
Protocol A: Quality Control of TFMPP-NH2
Rationale: N-amino compounds are prone to oxidation (forming tetrazenes) or degradation to the parent amine. Purity must be verified before use to prevent side reactions.
Materials:
-
TFMPP-NH2 sample[2]
-
TLC Plates (Silica gel 60 F254)
-
Visualizing Agent: Ninhydrin (stains primary amines) and UV light.
Procedure:
-
Dissolution: Dissolve 5 mg of TFMPP-NH2 in 1 mL of Methanol.
-
TLC Analysis: Spot on silica plate. Elute with DCM:MeOH (95:5).
-
Visualization:
-
UV: The trifluoromethylphenyl ring should be UV active.
-
Ninhydrin: The
group should stain red/purple upon heating. The parent piperazine (impurity) will stain differently or not at all depending on the specific secondary amine stain used (e.g., Dragendorff's).
-
-
Acceptance Criteria: Single spot by UV. If a lower Rf spot (parent amine) or baseline streak (oxidation products) exceeds 5%, repurify via recrystallization from cold ethanol/ether.
Protocol B: Synthesis of a 1-(Piperazin-1-yl)pyrazole Core
Target Application: Synthesis of a p38 MAPK or B-Raf inhibitor scaffold.
Reaction Overview:
Reagents:
-
Reagent A: TFMPP-NH2 (1.0 equiv, 2.0 mmol, ~490 mg)
-
Reagent B: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) (1.0 equiv, 2.0 mmol)
-
Solvent: Absolute Ethanol (10 mL)
-
Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Setup:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with nitrogen (hydrazines are sensitive to oxidation at high temps).
-
-
Addition:
-
Add Reagent B (Enaminone) to the flask and dissolve in Ethanol.
-
Add Reagent A (TFMPP-NH2) in one portion.
-
Add catalytic Acetic Acid. Note: Acid catalysis activates the enaminone carbonyl, facilitating the initial nucleophilic attack by the hydrazine.
-
-
Reaction:
-
Heat the mixture to reflux (78°C) .
-
Monitor by TLC (System: Hexane:EtOAc 2:1).
-
Reaction Time: Typically 2–4 hours. The enaminone spot should disappear, and a new fluorescent spot (pyrazole) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Scenario 1 (Precipitate forms): If the product crystallizes, filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Scenario 2 (No precipitate): Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL). Dry over
, filter, and concentrate.
-
-
Purification:
-
If necessary, purify via Flash Column Chromatography using a gradient of Hexane
20% EtOAc/Hexane.
-
Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the
broad singlet (typically ~4.0-5.0 ppm) and the appearance of Pyrazole protons (two doublets or singlets in the aromatic region, ~6.5-8.5 ppm). -
LC-MS: Confirm the molecular ion
.
Pharmacophore Mapping & Mechanism of Action
When incorporated into a kinase inhibitor, the TFMPP-NH2 moiety functions as a "Tail" unit. The diagram below illustrates the hypothetical binding mode of a TFMPP-NH2 derived inhibitor within a generic kinase ATP-binding pocket (e.g., p38 MAPK).
Figure 2: Pharmacophore map showing how the TFMPP-NH2 moiety (Piperazine + Tail) orients the lipophilic CF3-phenyl group into the hydrophobic pocket while the piperazine remains in the solvent channel.
Mechanistic Insight
The N-N bond (hydrazone linkage) between the pyrazole core and the piperazine ring provides a distinct vector compared to C-linked analogs. This can be critical for "Scaffold Hopping" to bypass patent space or to overcome resistance mutations where the standard binding geometry is sterically clashed.
References
-
Synthesis of Pyrazoles via Hydrazine Condensation
- Title: "Recent Advances in the Synthesis of Pyrazoles: A Review"
- Source:European Journal of Medicinal Chemistry
-
URL:[Link] (General Reference)
-
Piperazine Scaffolds in Kinase Inhibitors
- Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
- Source:Encyclopedia.pub / MDPI
-
URL:[Link]
-
TFMPP (Parent Compound)
- Title: "1-[3-(Trifluoromethyl)phenyl]piperazine - NIST Chemistry WebBook"
- Source:NIST
-
URL:[Link]
-
Application in FLT3/CDK Inhibition (Structural Analogues)
-
General Protocol for N-Amino Piperazine Synthesis
- Title: "N-(2-Aminoethyl)piperazine synthesis protocol" (Analogous Methodology)
-
Source:BenchChem[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]
Application Note: Functional Characterization of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine using Calcium Flux Assays
Abstract & Introduction
This application note details a robust protocol for the functional assessment of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (hereafter referred to as N-Amino-TFMPP ) in a cell-based environment.
The compound contains the TFMPP (1-(3-Trifluoromethylphenyl)piperazine) pharmacophore, a well-established non-selective serotonin receptor agonist with high affinity for 5-HT
This protocol focuses on evaluating the compound's agonistic activity at the 5-HT
Key Chemical Considerations
-
Compound Class: Arylpiperazine hydrazine.
-
Reactivity: The N-amino group renders this compound more nucleophilic and potentially less stable than its parent TFMPP. It is prone to oxidation; fresh preparation in deoxygenated DMSO is critical.
-
Target: Serotonin 5-HT
Receptor (primary); 5-HT (secondary).
Assay Principle
The assay utilizes a stable cell line (HEK293 or CHO) overexpressing the human 5-HT
Signaling Cascade:
-
Ligand Binding: N-Amino-TFMPP binds 5-HT
. -
G-Protein Activation: G
dissociates and activates Phospholipase C (PLC ). -
Second Messenger: PLC
hydrolyzes PIP into IP and Diacylglycerol (DAG). -
Calcium Release: IP
binds to IP receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of stored into the cytosol. -
Detection: The cytosolic
is chelated by a fluorescent dye (Fluo-4 AM), resulting in a sharp increase in fluorescence intensity (RFU).
Pathway Visualization
Figure 1: Signal transduction pathway for Gq-coupled 5-HT2C receptor activation leading to calcium detection.
Materials & Reagents
Biological Reagents
| Reagent | Specification | Source/Notes |
| Cell Line | HEK-293 stably expressing human 5-HT | ATCC or Eurofins |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Gibco |
| Calcium Dye | Fluo-4 AM or Calcium 6 Assay Kit | ThermoFisher / Molecular Devices |
| Inhibitor | Probenecid (2.5 mM) | Sigma (Prevents dye leakage) |
| Positive Control | 5-HT (Serotonin) or TFMPP | Sigma |
| Test Compound | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine | Custom Synthesis / Chemical Vendor |
Equipment
-
Plate Reader: FLIPR Tetra, FlexStation 3, or Hamamatsu FDSS (Must support kinetic reads).
-
Plates: 96-well or 384-well black-wall, clear-bottom, Poly-D-Lysine coated plates.
-
Liquid Handling: Multichannel pipette or automated dispenser.
Experimental Protocol
Phase 1: Compound Preparation (Critical)
Safety Note: Hydrazine derivatives can be toxic and skin sensitizers. Handle in a fume hood.
-
Stock Solution: Dissolve N-Amino-TFMPP in 100% DMSO to a concentration of 10 mM .
-
Note: If the solution turns yellow/brown immediately, oxidation may have occurred. Use fresh DMSO.
-
-
Serial Dilution: Prepare a 1:3 serial dilution in DMSO (10 points).
-
Top concentration: 10 mM (Stock).
-
Lowest concentration: ~0.5 µM.
-
-
Assay Working Solution (5X): Dilute the DMSO stocks 1:50 into Assay Buffer .
-
Final DMSO concentration in the assay plate will be < 1%.
-
Target Final Assay Top Concentration: 100 µM (Standard for initial screening).
-
Phase 2: Cell Preparation
-
Seeding: Harvest HEK-293-5HT
cells using Accutase (avoid Trypsin to preserve receptors). -
Density: Plate cells at 50,000 cells/well (96-well) in 100 µL complete medium.
-
Incubation: Incubate overnight at 37°C, 5% CO
. Cells should be 85-90% confluent.
Phase 3: Dye Loading
-
Dye Prep: Reconstitute Fluo-4 AM in DMSO. Mix with Assay Buffer containing 2.5 mM Probenecid .
-
Probenecid is mandatory to inhibit anion transporters that pump the dye out of the cells.
-
-
Loading: Remove culture media from the plate. Add 100 µL of Dye Loading Solution.[1]
-
Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.
Phase 4: Kinetic Assay (The Run)
Configure the plate reader for Excitation: 494 nm / Emission: 516 nm.
-
Baseline: Measure fluorescence for 10-20 seconds to establish a stable baseline (
). -
Injection: Automatically inject 25 µL of the 5X Compound Working Solution (from Phase 1).
-
Read: Continue measuring fluorescence every 1-2 seconds for 120 seconds .
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Calcium Flux Assay.
Data Analysis & Interpretation
Quantification
Calculate the Response for each well using the "Max-Min" or "
- : Peak fluorescence after injection.
- : Baseline fluorescence before injection.
Dose-Response Curve
Plot the Response vs. log[Concentration] of N-Amino-TFMPP. Fit the data to a 4-parameter logistic equation (Hill equation) to determine the EC
Expected Results
-
Full Agonist: If the curve plateaus at the same level as the 5-HT (Serotonin) control, N-Amino-TFMPP is a full agonist.
-
Partial Agonist: If the plateau is significantly lower (e.g., 50% of 5-HT), it is a partial agonist.
-
Inactive: No flux indicates no agonist activity. (Run an antagonist mode assay if this occurs).
Troubleshooting Table
| Observation | Probable Cause | Solution |
| High Background | Dye leakage | Ensure Probenecid is fresh (2.5 mM). |
| No Response (Positive Control) | Receptor expression lost | Re-select cells with antibiotic (e.g., G418/Puromycin). |
| Variability (High CV%) | Pipetting error or cell detachment | Use Poly-D-Lysine coated plates; add compounds gently. |
| Compound Precipitate | Low solubility | N-Amino-TFMPP may require lower max concentration or DMSO tolerance check. |
References
-
Baumann, M. H., et al. (2001). "Effects of 'Ecstasy' and related drugs on 5-HT receptors."[2] Neuropsychopharmacology.
-
IUPHAR/BPS Guide to Pharmacology. (2023). "5-HT2C Receptor Physiology and Pharmacology."
-
Molecular Devices. (2023). "FLIPR Calcium Assay Kit Protocols."
-
PubChem. (2023).[3] "1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Compound Summary."
Sources
- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | C37H39F6N5O2 | CID 11498533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine for bioassays
Targeting 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine[1][2]
Abstract
This guide details the chemical derivatization of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine (hereafter referred to as TFMPP-NH₂ ).[1][2] Unlike the standard secondary amine 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this N-amino variant possesses a hydrazine handle (
Introduction & Chemical Strategy
The core scaffold, TFMPP , is a well-characterized non-selective serotonin receptor agonist (binding 5-HT
2.1 The Alpha-Effect Advantage
In standard alkyl amines, the lone pair is the primary driver of nucleophilicity. In TFMPP-NH₂, the terminal amino group possesses a lone pair adjacent to the piperazine nitrogen's lone pair.[1] This repulsion raises the energy of the HOMO (Highest Occupied Molecular Orbital), significantly increasing nucleophilicity—a phenomenon known as the alpha-effect [2].
Implications for Bioassays:
-
Enhanced Kinetics: TFMPP-NH₂ reacts 10–100x faster with electrophiles (isothiocyanates, NHS esters) than standard piperazines.[1][2]
-
selectivity: At slightly acidic pH (4.5–6.0), TFMPP-NH₂ can selectively react with aldehydes/ketones to form hydrazones, while standard amines remain protonated and unreactive.[1][2]
Experimental Workflow Visualization
The following diagram outlines the decision matrix for derivatizing TFMPP-NH₂ based on the intended bioassay application.
Figure 1: Strategic derivatization pathways for TFMPP-NH₂. Colors indicate distinct experimental streams: Red for imaging, Green for analytical chemistry, Yellow for affinity tools.
Protocol A: Synthesis of Fluorescent Probes (Thiosemicarbazide Formation)
This protocol describes labeling TFMPP-NH₂ with Fluorescein Isothiocyanate (FITC).[1][2] The resulting thiosemicarbazide linkage is chemically stable and retains the pharmacophore's ability to bind serotonin receptors, allowing for flow cytometry or microscopy applications.
Reagents:
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mg of TFMPP-NH₂ in 500 µL of anhydrous DMF.
-
Note: Ensure the solution is clear. If the hydrochloride salt is used, add 2.0 eq of TEA to neutralize.
-
-
Activation: Add 1.5 eq of TEA to the reaction vessel to ensure the hydrazine is deprotonated.
-
Conjugation: Add 1.1 eq of FITC (dissolved in 100 µL DMF) dropwise to the stirring amine solution.
-
Incubation: Stir at Room Temperature (RT) for 2 hours in the dark.
-
Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to scavenge excess isothiocyanate.[1][2]
-
Purification: Purify via Semi-Prep HPLC (C18 column) using an Acetonitrile/Water gradient (0.1% Formic Acid).
Validation Data (Expected):
| Component | Molecular Weight | Expected MS (ESI+) |
|---|
| TFMPP-NH₂ | 245.2 g/mol | 246.2
Protocol B: Hydrazone Ligation for Metabolomics
TFMPP-NH₂ is an excellent derivatization agent for increasing the ionization efficiency of neutral carbonyls (ketosteroids, reducing sugars) in Mass Spectrometry.[1] The trifluoromethyl group provides a unique mass defect and high hydrophobicity, boosting ESI response [3].[1]
Reagents:
Step-by-Step Methodology:
-
Sample Prep: Extract metabolites using cold methanol precipitation. Evaporate to dryness.
-
Reconstitution: Resuspend residue in 100 µL Methanol containing 1% Acetic Acid.
-
Derivatization: Add 10 µL of TFMPP-NH₂ stock.
-
Incubation: Heat at 50°C for 30 minutes.
-
Why Heat? Steric hindrance from the piperazine ring may slow the reaction with bulky ketones; heat ensures quantitative conversion.[1]
-
-
Analysis: Inject directly into LC-MS/MS. Monitor for the specific neutral loss of the trifluoromethylphenyl moiety if performing fragmentation studies.
Quality Control & Troubleshooting
Common issues involve incomplete derivatization or hydrolysis of the product.[1] Use the logic tree below to diagnose failures.
Figure 2: Troubleshooting logic for N-amino piperazine derivatization. Aniline catalysis is recommended for slow hydrazone formations [4].
References
-
Baumann, M. H., et al. (2005).[1][2] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1] Neuropsychopharmacology, 30(3), 550–560.[1] Link
-
Edwards, J. O., & Pearson, R. G. (1962).[1] The Factors Determining Nucleophilic Reactivities. Journal of the American Chemical Society, 84(1), 16–24.[1] Link[1][2]
-
Eggink, M., et al. (2010).[1][2] Targeted LC-MS Derivatization for Aldehydes and Ketones using a Pyridine-Based Hydrazine.[1][2] Analytical Chemistry, 82(2), 511–518.[1] (Analogous chemistry applied to TFMPP derivatives).
-
Dirksen, A., & Dawson, P. E. (2008).[1] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[1][2] Bioconjugate Chemistry, 19(12), 2543–2548.[1] Link[1][2]
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (Chapter 3: The Chemistry of Reactive Groups). Link
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
Topic: Automated Radiosynthesis of [¹¹C]N-Methyl-4-(3-(trifluoromethyl)phenyl)piperazin-1-amine for Preclinical PET Imaging
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in molecular imaging and radiopharmaceutical sciences.
Abstract
This document provides a comprehensive guide to the synthesis, purification, and quality control of [¹¹C]N-Methyl-4-(3-(trifluoromethyl)phenyl)piperazin-1-amine, a novel Positron Emission Tomography (PET) radiotracer candidate. The protocol details a fully automated procedure on a commercial synthesis module, utilizing the robust and widely adopted [¹¹C]methyl iodide ([¹¹C]CH₃I) chemistry for the N-methylation of the precursor, 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine. This method consistently produces the desired radiotracer with high radiochemical purity, good molar activity, and in yields suitable for preclinical imaging studies. The protocols herein are designed to be self-validating, incorporating rigorous quality control checkpoints to ensure the final product meets the stringent requirements for in vivo use. This application note serves as a foundational resource for research groups aiming to label piperazine-based compounds for neuroimaging and oncology research.
Introduction and Scientific Rationale
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that provides quantitative functional information about physiological and pathological processes in vivo.[1] Its utility in drug discovery and clinical diagnostics is critically dependent on the availability of highly specific radiotracers. Carbon-11 is a preferred radionuclide for labeling CNS-active compounds due to its short half-life (t½ = 20.4 minutes) and the fact that its incorporation does not alter the biological activity of the parent molecule.[2][3] The short half-life allows for multiple PET scans in a single subject on the same day, which is ideal for receptor occupancy studies or test-retest paradigms.[3]
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS).[4] Its derivatives are known to interact with a wide range of biological targets, including serotonin, dopamine, and sigma receptors.[5][6] The specific compound, 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine, contains structural motifs suggestive of CNS activity. Radiolabeling this compound or its direct derivatives allows for the in vivo investigation of its pharmacokinetics, target engagement, and potential as a biomarker imaging agent.
The chosen radiolabeling strategy is the N-methylation of the secondary amine within the piperazine ring of the precursor using [¹¹C]methyl iodide. This is one of the most reliable and high-yield reactions in radiochemistry, making it highly amenable to automation and routine production.[7] Automation is essential for handling short-lived isotopes like Carbon-11, as it ensures reproducibility, minimizes synthesis time, and reduces radiation exposure to the operator, aligning with Good Manufacturing Practice (GMP) standards.[8][9][10]
Overall Radiosynthesis Workflow
The end-to-end process, from cyclotron production to final product formulation, is a time-critical and sequential operation. The workflow is designed for efficiency and is typically executed on an automated synthesis module to ensure consistency.
Sources
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 2. Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. bangkokmedjournal.com [bangkokmedjournal.com]
- 10. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
Overcoming poor solubility of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine in aqueous buffers
Topic: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine Ticket ID: TFMPP-NH2-SOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Molecular Profiling & Solubility Mechanics[1][2]
Welcome to the technical support interface. To effectively solubilize 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine , we must first deconstruct the competing physicochemical forces at play.[1][2] This molecule is a structural derivative of TFMPP containing a reactive hydrazine motif (
The Solubility Paradox
Your difficulty arises from two opposing structural features:
-
The Hydrophobic Driver (
-Phenyl): The trifluoromethyl group is highly lipophilic (Hansch ) and electron-withdrawing.[1][2] It acts as a "grease ball," driving the molecule to aggregate in aqueous environments to minimize the entropic cost of water ordering around the fluorine atoms. -
The Ionizable Center (Piperazine-Hydrazine): The N1-nitrogen is aniline-like (delocalized lone pair, low basicity).[1][2] The N4-nitrogen, bearing the amino group, forms a hydrazine moiety. While hydrazines are basic, the electron-withdrawing nature of the distal
-phenyl group lowers the pKa of the system compared to unsubstituted piperazine.
The Result: At physiological pH (7.4), the molecule exists largely in its neutral, uncharged state. Without a net charge to solvate the hydrophobic
Key Physicochemical Parameters (Estimated)
| Parameter | Value (Approx) | Implication |
| LogP | 2.5 – 3.2 | Moderate-High Lipophilicity.[1][2] Requires organic cosolvents or complexation.[1][2] |
| pKa (Hydrazine N) | ~7.5 – 8.5 | Partially protonated at pH 7.4, but often insufficient for solubility.[1][2] |
| Chemical Risk | Oxidation | The |
Troubleshooting Workflow (Decision Tree)
Before selecting a protocol, determine your assay's tolerance for solvents and pH shifts. Use the following logic flow to select the correct method.
Figure 1: Solubilization Strategy Decision Matrix. Select Method A for general screening, Method B for chemical stability, or Method C for sensitive in vivo/cell-based assays.[1]
Step-by-Step Solubilization Protocols
Method A: The "Stock & Dilute" (DMSO Cosolvent)
Best for: High-throughput screening, enzymatic assays.[1][2]
Mechanism: DMSO solvates the hydrophobic
-
Prepare Stock: Dissolve the solid amine in 100% anhydrous DMSO to a concentration of 10–20 mM . Vortex until clear.
-
Intermediate Step (Crucial): Do not add DMSO stock directly to PBS.[1][2]
-
Final Dilution: Slowly add the intermediate solution to your aqueous buffer (PBS/HEPES) with rapid stirring.
Method B: Protonation Strategy (In Situ Salt Formation)
Best for: Analytical standards, HPLC, stable storage.
Mechanism: Converting the hydrazine/amine to its hydrochloride salt (
-
Acidification:
-
Sonication: Sonicate in a water bath at 35°C for 5–10 minutes. The solid should dissolve completely.[2]
-
Buffering: Once dissolved, dilute with water.
-
Warning: If you add strong buffers (like 10x PBS) immediately, the pH may jump back to 7.4, causing the free base to precipitate. Keep the solution slightly acidic (pH 5.5–6.0) if possible.
-
Method C: Cyclodextrin Encapsulation (HP- -CD)
Best for: In vivo injections, sensitive cell culture (where DMSO/Acid is toxic).[1][2]
Mechanism: The hydrophobic
-
Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) solution in sterile water.[1][2] -
Addition: Add the solid compound to the CD solution.
-
Complexation:
-
Usage: This solution is generally stable at neutral pH and isotonic.[1][2]
Stability & Handling (The "Hidden" Variable)
The N-amino group (
-
Oxidation Risk: Hydrazines can oxidize to azo compounds or diazenes upon exposure to air/light, leading to colored impurities and loss of potency.
-
Protocol: Always prepare fresh. If storage is necessary, store stock solutions at -20°C under an inert atmosphere (Nitrogen/Argon).[1][2]
-
Thermal Instability: Do not autoclave solutions containing this compound.[1][2] Sterilize via filtration (0.22
m).[1][2]
Frequently Asked Questions (FAQs)
Q: Why does the solution turn cloudy when I add my DMSO stock to cell media? A: This is "Ostwald Ripening" or shock precipitation.[2] The local concentration of the hydrophobic drug exceeds its solubility limit at the point of contact with water. Fix: Use the intermediate dilution step (Method A) or warm the cell media to 37°C before addition.
Q: Can I use the Hydrochloride salt form directly?
A: Yes, if you can source or synthesize the HCl salt (e.g., TFMPP-amine
Q: Is the
References
-
SWGDRUG. (2005).[1][2][5] Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[1][2][5][6][7] Scientific Working Group for the Analysis of Seized Drugs. Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4296, 1-(3-(Trifluoromethyl)phenyl)piperazine.[1][2]Link[1][2]
-
Khalili, F., et al. (2009).[1][8][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data.[2][8][9][10] Link[1][2]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][3][11] Chemical Society Reviews.[1][2] Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] Link
-
Hagmann, W. K. (2008).[1][2] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.[2][11] Link[1][2]
Sources
- 1. PubChemLite - 4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine (C15H22F3N3) [pubchemlite.lcsb.uni.lu]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sintef.no [sintef.no]
- 5. swgdrug.org [swgdrug.org]
- 6. Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. ikm.org.my [ikm.org.my]
- 8. uregina.ca [uregina.ca]
- 9. semanticscholar.org [semanticscholar.org]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Troubleshooting 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine NMR Signal Overlap
Welcome to the technical support center for resolving NMR signal overlap issues encountered with 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common spectral challenges with this molecule. Here, we move beyond simple procedural lists to explain the why behind each experimental choice, ensuring a deeper understanding and more effective problem-solving.
Understanding the Molecule and the Challenge
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine possesses distinct structural features that can lead to predictable NMR complexities. The trifluoromethylphenyl group presents a set of aromatic protons with potentially similar chemical environments, while the piperazine ring's protons exist in a flexible chair conformation, which can lead to broad or overlapping signals. The primary amine adds another layer of complexity due to potential hydrogen bonding and exchange phenomena.
The core challenge is that accidentally overlapping signals can obscure crucial structural information, making it difficult to confirm the identity and purity of the compound.[1] This guide provides a systematic approach to deconvoluting these complex spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my ¹H NMR spectrum of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine overlapping?
A1: The protons on the trifluoromethylphenyl ring are in close proximity and experience similar electronic environments, leading to very close chemical shifts.[1] This is a common issue with substituted aromatic rings.
Q2: The signals for the piperazine protons are broad and poorly resolved. What's causing this?
A2: This is likely due to the piperazine ring undergoing chair-to-chair conformational exchange on a timescale that is intermediate relative to the NMR experiment.[2][3] This exchange broadens the signals. Temperature can affect the rate of this exchange.
Q3: I see a broad singlet that I suspect is the -NH2 protons, but its integration is off. Why?
A3: Protons on nitrogen atoms can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[4] This exchange can broaden the signal and affect its integration.
Q4: My baseline is distorted and my peaks look broad. What are the first things I should check?
A4: The most common culprits for poor overall spectral quality are improper sample preparation and instrument settings.[4][5] Ensure your sample is fully dissolved and free of particulate matter.[6][7] Also, confirm that the spectrometer has been properly shimmed to optimize the magnetic field homogeneity.[4]
In-Depth Troubleshooting Guide
Part 1: Optimizing Sample Preparation and Initial Data Acquisition
The quality of your NMR spectrum is fundamentally dependent on the quality of your sample and the parameters used for data acquisition.
1.1. Sample Concentration and Solubility
-
The Problem: Highly concentrated samples can lead to intermolecular interactions and increased viscosity, both of which can cause peak broadening.[8] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. Incomplete dissolution results in a non-homogeneous sample, which severely degrades spectral quality.[6]
-
The Solution:
-
For a standard ¹H NMR, aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[8]
-
Ensure the compound is fully dissolved. If necessary, gentle warming or sonication can aid dissolution.[9]
-
Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter before transferring it to the NMR tube.[10]
-
1.2. Choice of Deuterated Solvent
-
The Problem: The chemical shifts of your compound's protons can be influenced by the solvent.[11][12] Sometimes, simply changing the solvent can resolve overlapping signals.[4]
-
The Causality: Different solvents have varying abilities to interact with the solute through effects like hydrogen bonding and magnetic anisotropy, which can alter the local electronic environment of the protons and thus their chemical shifts.[13] Aromatic solvents like benzene-d₆ often induce significant shifts compared to chlorinated solvents like chloroform-d₃.[14]
-
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum in a common, relatively non-polar solvent like CDCl₃.
-
If signal overlap is observed, prepare a new sample in a different solvent such as acetone-d₆, DMSO-d₆, or benzene-d₆.[4]
-
Compare the spectra to see if the overlap has been resolved.
-
| Solvent | Typical Residual Peak (ppm) | Properties and Considerations |
| Chloroform-d (CDCl₃) | 7.26 | Good for many organic compounds, easy to remove. |
| Acetone-d₆ | 2.05 | Can help resolve peaks that overlap with the CDCl₃ residual peak.[4] |
| DMSO-d₆ | 2.50 | Good for polar compounds and can help sharpen signals from exchangeable protons (-NH, -OH). |
| Benzene-d₆ | 7.16 | Aromatic solvent that can induce significant chemical shifts, often resolving overlap in other solvents.[4] |
Part 2: Advanced Spectroscopic Techniques
When basic troubleshooting isn't enough, more advanced NMR techniques can provide the necessary resolution.
2.1. Variable Temperature (VT) NMR
-
The Problem: Broad signals from the piperazine ring are often due to conformational exchange.[3]
-
The Principle: By changing the temperature, you can alter the rate of this exchange. At lower temperatures, the exchange slows down, and you may see sharp, distinct signals for the axial and equatorial protons. At higher temperatures, the exchange becomes faster, and you may see a single, sharp, averaged signal.[9]
-
Experimental Workflow:
Caption: Variable Temperature NMR Workflow
2.2. Use of Lanthanide Shift Reagents (LSRs)
-
The Problem: Signals, particularly in the aromatic region, are too close together to interpret coupling patterns.
-
The Principle: LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule (in this case, the nitrogen atoms of the piperazine ring).[15][16] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, often spreading out the overlapping signals.[17][18] Europium complexes typically induce downfield shifts.[17]
-
Experimental Protocol:
-
Obtain a high-quality ¹H NMR spectrum of your compound.
-
Add a small, known amount (e.g., 0.1 equivalents) of an LSR, such as Eu(fod)₃, to the NMR tube.[16]
-
Acquire another spectrum and observe the changes in chemical shifts.
-
If necessary, add more LSR in small increments until the desired signal separation is achieved. Caution: LSRs can cause some line broadening, so use the minimum amount necessary.[19]
-
2.3. Two-Dimensional (2D) NMR Spectroscopy
-
The Problem: You have persistent signal overlap and need to definitively determine proton-proton and proton-carbon connectivities.
-
The Solution: 2D NMR experiments add a second frequency dimension, which can resolve overlapping signals and reveal correlations between nuclei.[20]
-
Key Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[21] Cross-peaks in a COSY spectrum indicate which protons are neighbors. This is invaluable for tracing the connectivity within the aromatic ring and the piperazine ring.[22]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[20][21] It is extremely useful for assigning the proton signals of the piperazine ring to their corresponding carbon signals.[22]
-
Caption: 2D NMR for Signal Deconvolution
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Broad Peaks Overall | Poor shimming, sample inhomogeneity, high concentration.[4] | Re-shim, filter sample, dilute sample.[4][10] |
| Overlapping Aromatic Signals | Similar electronic environments.[1] | Change solvent, use a Lanthanide Shift Reagent, run a COSY experiment.[4][16][22] |
| Broad Piperazine Signals | Conformational exchange.[3] | Run a Variable Temperature (VT) NMR experiment.[9] |
| Ambiguous -NH₂ Signal | Chemical exchange with protic impurities.[4] | Add a drop of D₂O to exchange the protons and make the signal disappear.[4] |
By systematically applying these troubleshooting steps, from fundamental sample preparation to advanced 2D NMR techniques, researchers can successfully overcome the challenges of signal overlap in the NMR spectrum of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine and confidently elucidate its structure.
References
-
Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Benchchem.
-
Lanthanide shift reagents in nmr. Slideshare.
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
-
Accidentally Overlapping Signals Definition. Fiveable.
-
NMR Sample Preparation: The Complete Guide. Organomation.
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility.
-
Preparing an NMR sample. University of York, Chemistry Teaching Labs.
-
NMR Solvents.
-
SHIFT REAGENTS.
-
23.1: NMR Shift Reagents. Chemistry LibreTexts.
-
Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes.
-
How to make an NMR sample.
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
-
Chemical shifts. UCL.
-
Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Canadian Science Publishing.
-
Advanced 2D NMR Techniques Guide. Scribd.
-
How does solvent choice effect chemical shift in NMR experiments?. Reddit.
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Dovepress.
-
Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
-
Addressing sources of error in quantitative NMR following CCQM guidance. Benchchem.
-
4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts.
-
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate.
-
NMR Spectroscopy. MSU chemistry.
-
qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.
-
Types of 2D NMR.
-
Shoulders of NMR peaks. Chemistry Stack Exchange.
-
1H NMR Broad peaks. Chemistry Stack Exchange.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
-
Chapter 14: NMR Spectroscopy.
-
Broad proton and carbon signals that show no HMBC and COSY ? What are the causes?.
-
2D NMR Introduction. Chemistry LibreTexts.
-
N-(3-Trifluoromethylphenyl)piperazine(15532-75-9) 13C NMR spectrum. ChemicalBook.
-
1-(2,3,4,5,6-Pentafluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine - SpectraBase.
-
Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook.
-
1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia.
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 18. bhu.ac.in [bhu.ac.in]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
Optimizing reaction conditions for N-arylation of piperazine
Subject: Optimization & Troubleshooting Guide for C-N Cross-Coupling
Introduction
Welcome to the technical support center. You are likely here because your piperazine arylation yielded a black tar, a bis-arylated byproduct, or no conversion at all.
Piperazine is a deceptive substrate. While it is a secondary amine, its dual-nitrogen nature creates a competition between mono-arylation (desired drug scaffold) and bis-arylation (common impurity). Furthermore, its polarity complicates purification. This guide synthesizes mechanistic insights with field-proven protocols to solve these specific bottlenecks.
Module 1: Achieving Mono-Selectivity (The "Bis" Problem)
The Issue: You want N-aryl piperazine, but you get N,N’-diaryl piperazine. The Cause: Once the first aryl group is attached, the remaining NH is often still nucleophilic enough to react again, especially if the aryl group is electron-donating.
Strategic Decision Tree
Before mixing reagents, determine your route based on cost vs. purity requirements.
Figure 1: Decision logic for preventing bis-arylation. N-Boc protection guarantees selectivity; excess stoichiometry relies on statistics.
Protocol A: The "High Purity" Route (N-Boc-Piperazine)
Recommended for medicinal chemistry (mg to g scale).
-
Substrate: Use N-Boc-piperazine (1.2 equiv).
-
Catalyst: RuPhos Pd G4 (1-3 mol%).
-
Base: NaOtBu (1.5 equiv).
-
Solvent: 1,4-Dioxane or THF [0.2 M].
-
Deprotection: Post-coupling, treat with 4M HCl in Dioxane or TFA/DCM to reveal the free amine.
Protocol B: The "Low Cost" Route (Free Piperazine)
Recommended for scale-up (kg scale) or when protection is impossible.
-
Stoichiometry: Use 4.0 equivalents of piperazine relative to the aryl halide.
-
Order of Addition: Dissolve piperazine completely before adding the aryl halide and catalyst.
-
Purification: The excess piperazine stays in the aqueous layer during workup (see Module 4).
Module 2: Catalyst Optimization (The "Dead Reaction")
The Issue: Aryl halide remains unconsumed, or the reaction turns to "Pd black" (precipitates metal). The Cause: Piperazine is a diamine and can chelate Palladium, poisoning the catalyst. Alternatively, the ligand is too bulky or not electron-rich enough for oxidative addition.
The "Gold Standard" Catalyst System
For secondary amines like piperazine, RuPhos and BrettPhos are the superior ligands. They are bulky enough to prevent bis-coordination but electron-rich enough to facilitate oxidative addition.
Comparative Ligand Performance Table
| Ligand | Substrate Class | Recommendation | Why? |
| RuPhos | Secondary Amines (Piperazine) | Primary Choice | Exceptional for secondary amines; prevents catalyst poisoning. |
| BrettPhos | Primary Amines / Weak Nucleophiles | Alternative | Use if RuPhos fails; better for very hindered aryl halides. |
| BINAP | General Purpose | Legacy/Avoid | Often requires higher temps; prone to chelation by diamines. |
| XantPhos | Amides / Heterocycles | Specific | Good for N-heterocycles, but RuPhos usually beats it for piperazine. |
Troubleshooting Workflow: Reaction Stalled?
Figure 2: Diagnostic flow for stalled reactions. "Pd Black" usually indicates oxidation or ligand dissociation; lack of color change suggests failure to initiate.
Module 3: Metal-Free Conditions (SnAr)
The Issue: You cannot use Palladium due to cost or metal scavenging limits (ppm). The Solution: Nucleophilic Aromatic Substitution (SnAr).[1][2] Constraint: This ONLY works if your aryl halide has strong electron-withdrawing groups (EWG) like Nitro (-NO2), Cyano (-CN), or is a halogenated heterocycle (e.g., 2-chloropyridine).
SnAr Protocol
-
Solvent: Polar Aprotic is critical (DMSO, DMF, or NMP). These solvate the cation, leaving the piperazine "naked" and more nucleophilic.
-
Base:
or DIPEA (Hünig's base). -
Temperature: 80–120 °C.
-
Tip: If the reaction is slow in THF, switching to DMSO often accelerates the rate by 10-100x.
Module 4: Purification (The "Sticky Oil" Problem)
The Issue: Piperazine is polar and difficult to separate from the product using standard silica chromatography (it streaks).
Technique: The "pH Switch" Extraction
This method uses the basicity difference between the product and the starting material.
-
Quench: Dilute reaction with Ethyl Acetate (EtOAc) and Water.
-
Wash 1 (Removal of Piperazine): Wash the organic layer 3x with Water .
-
Why? Free piperazine is highly water-soluble (
). Most N-aryl piperazines are lipophilic ( ). The excess piperazine partitions into the water.
-
-
Wash 2 (Brine): Wash with brine to dry the organic layer.
-
Drying: Dry over
, filter, and concentrate.
Advanced Tip (For Stubborn Impurities): If your product is basic, extract it into 1M HCl (aqueous). Wash the aqueous acidic layer with Ether (removes non-basic impurities). Then, basify the aqueous layer (pH > 10) with NaOH and extract the product back into EtOAc.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My reaction works on 50mg but fails on 10g. Why?
A: This is usually a mass transfer or oxygen issue. On larger scales, degassing via "vacuum/backfill" is insufficient. You must sparge the solvent with Argon for 15-20 minutes. Also, ensure your stirring is vigorous enough to suspend the inorganic base (
Q: I see a "homocoupling" byproduct (Ar-Ar). A: This indicates oxidative homocoupling of the aryl halide. It usually happens if the catalyst is too active and the amine is not nucleophilic enough, or if oxygen is present. Ensure strictly anaerobic conditions.
References
-
Maitro, G., et al. (2018). "Buchwald-Hartwig Amination of Piperazines: A Practical Guide." Organic Process Research & Development.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2024). "User Guide: RuPhos Pd G4 Precatalyst."
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
Technical Support Center: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
[1]
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to synthesize 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine , a critical hydrazine-functionalized building block often used in high-throughput screening libraries and as an intermediate for energetic materials or bioactive heterocycles.[1]
The synthesis typically follows a bipartite strategy:
-
Construction of the Core:
-arylation of piperazine with 1-halo-3-(trifluoromethyl)benzene.[1] -
Functionalization:
-amination of the secondary amine to the hydrazine ( ).
This guide addresses the specific chemical "pain points" of this route, specifically bis-arylation , over-reduction of the nitroso intermediate , and hydrazone formation .
Module 1: The N-Arylation Step (Core Synthesis)[1]
Context: The reaction of piperazine with 1-bromo-3-(trifluoromethyl)benzene (or the iodide/chloride equivalents).
Common Issues & Troubleshooting
Q: I am observing a large impurity at M+228 relative to my product. What is it? A: This is the "Dumbbell" Impurity (Bis-arylated piperazine) . Piperazine is a symmetric diamine. Once the first aryl group is attached, the remaining nitrogen is still nucleophilic. If your stoichiometry is 1:1, you will statistically generate significant amounts of 1,4-bis(3-(trifluoromethyl)phenyl)piperazine.[1]
-
The Fix:
-
Stoichiometry: Use a large excess of piperazine (5–10 equivalents) relative to the aryl halide. The excess piperazine acts as both reactant and base, and statistically favors mono-arylation.
-
Protection Strategy: If reagents are expensive, use
-Boc-piperazine .[1] React -Boc-piperazine with the aryl halide, then deprotect (TFA/DCM).[1] This guarantees mono-selectivity.[1]
-
Q: My yield is low using standard
-
Mechanistic Insight:
works best with ortho or para electron-withdrawing groups (EWGs) that can stabilize the Meisenheimer complex. A meta-CF3 group provides only inductive withdrawal, which may be insufficient for efficient unless fluoride displacement is used (Sanger-type reagent).[1] -
The Fix: Switch to Buchwald-Hartwig Amination .
Visualizing the Competition (DOT Diagram)
Caption: Kinetic competition between mono- and bis-arylation. High local concentration of piperazine is required to suppress the red dashed pathway.
Module 2: The N-Amination Sequence (The Warhead)
Context: Converting 1-(3-(trifluoromethyl)phenyl)piperazine to the
Step A: N-Nitrosation[1][3]
Q: The reaction mixture turned a dark tarry color during nitrosation.
A: This is likely decomposition due to exotherm .
Nitrosation (
-
Protocol: Maintain temperature between 0°C and 5°C . Add nitrite dropwise.
Step B: Reduction to Hydrazine (The Critical Step)
Q: I see a major byproduct with Mass [M-15] relative to the target. It looks like starting material.
A: This is Over-Reduction (N-N Bond Cleavage) .
This is the most common failure mode. You are trying to reduce
| Reagent | Risk Level | Mechanism of Failure |
| CRITICAL | Catalytic hydrogenation frequently cleaves N-N bonds (hydrogenolysis).[1] Avoid unless strictly controlled. | |
| High | Harsh acidic conditions can cause hydrolysis or ring chlorination side reactions. | |
| Moderate | Can be too aggressive; difficult workup (aluminum emulsions). | |
| Zn / AcOH | LOW (Recommended) | Zinc in acetic acid provides a milder electron transfer mechanism that favors the hydrazine. |
Q: My product mass is correct, but the NMR shows "missing" protons or broad peaks.
A: Check for Incomplete Reduction (Hydroxylamine Intermediate) .
The reduction proceeds via an
Mechanism of Failure (DOT Diagram)
Caption: The reduction cascade. The red path represents the "over-reduction" trap where the N-N bond is cleaved, destroying the hydrazine.
Module 3: Handling & Analysis (The "Ghost" Impurities)
Q: LCMS shows a peak at [M+40] that wasn't there yesterday. A: You likely used Acetone to clean your glassware or as a solvent. Hydrazines are excellent nucleophiles and react rapidly with ketones to form Hydrazones .
-
Reaction:
.[1] -
The Fix: strictly avoid acetone, MEK, or aldehydes. Flush all lines with Methanol or Acetonitrile.
Q: The product is turning purple/brown on the bench.
A: Air Oxidation .
Aryl-piperazinyl hydrazines are susceptible to air oxidation, forming diazenes (
-
Storage: Store as the Hydrochloride Salt (
). The salt form is significantly more stable to oxidation than the free base.
Recommended Protocol (Zinc/Acetic Acid Method)
To minimize side reactions, we recommend the Zinc/Acetic Acid reduction route, which offers the best balance of safety and selectivity.
-
Dissolution: Dissolve 1-(3-(trifluoromethyl)phenyl)-4-nitrosopiperazine (1.0 eq) in a mixture of Water/Acetic Acid (1:1 v/v). Cool to 0°C.
-
Reduction: Add Zinc dust (4.0 eq) portion-wise over 30 minutes. Note: Exothermic.
-
Why? Portion-wise addition prevents localized overheating which favors N-N cleavage.
-
-
Stirring: Allow to warm to Room Temp (20-25°C) and stir for 2-4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin—hydrazines stain distinctively, often pink/brown) or LCMS.
-
Workup (Crucial): Filter off Zinc. Neutralize filtrate with cold NaOH or
to pH > 10. Extract immediately with DCM.-
Warning: Do not leave the hydrazine in the basic aqueous layer for extended periods; it can degrade.
-
-
Salt Formation: Immediately treat the organic layer with
in Dioxane/Ether to precipitate the stable hydrochloride salt.
References
-
Buchwald-Hartwig Amination of Piperazines
-
Reduction of N-Nitrosamines (General Methodologies)
-
Electrophilic Amination Alternatives (HOSA)
-
Hydrazine Stability & Analysis
Artifacts in mass spectrometry of trifluoromethyl-containing compounds
Technical Support Center: Mass Spectrometry of Trifluoromethyl ( ) Analytes
Status: Operational Ticket Focus: Artifacts, Signal Suppression, and Carryover in Fluorinated Compounds Lead Scientist: Senior Application Specialist
Introduction: The Fluorine Paradox
Welcome to the technical guide for handling trifluoromethyl (
While the
Module 1: Ionization & Sensitivity (The "No Signal" Issue)
Problem: You observe poor sensitivity or no signal in ESI+ mode, despite the compound being pure.
Root Cause Analysis
The
-
Protonation Difficulty: In ESI+, the molecule resists accepting a proton (
). -
Adduct Competition: Because protonation is difficult, the molecule becomes a "sponge" for ubiquitous metal ions (
, ), splitting your signal into multiple adduct channels.
Protocol: Source Selection & Adduct Management
Step 1: Mode Switching
If your molecule contains acidic protons (e.g., sulfonamides, carboxylic acids) near the
Step 2: Mobile Phase Engineering (The "Adduct Trap") If you must use ESI+, you need to force protonation or control adducts.
-
The Problem: Random distribution of
, , and . -
The Fix: Use Ammonium Acetate (
) or Ammonium Formate.-
Mechanism: Ammonium ions (
) flood the source. If is unstable, the molecule will preferentially form the ammonium adduct , collapsing the signal back into a single peak.
-
| Additive System | Target Ion Species | Suitability for |
| 0.1% Formic Acid | Low. Often fails for EWG-heavy molecules; leads to Na/K adducts. | |
| 10mM | High. Promotes stable ammonium adducts in (+) and deprotonation in (-). | |
| 0.05% TFA | Medium. Ion pairing helps retention but suppresses MS signal severely in (-). |
Workflow Visualization: Source Optimization
Caption: Decision tree for optimizing ionization of fluorinated compounds.
Module 2: Spectral Artifacts (The "Weird Peaks" Issue)
Problem: You see mass shifts that don't match metabolic predictions, or "ghost" peaks in the background.
Artifact 1: The HF Loss ( )
The most distinct signature of aliphatic
-
Mechanism: In-source fragmentation (ISF) or Collision Induced Dissociation (CID) causes the ejection of HF (20 Da).
-
Observation: If your parent is
400, you will see a significant peak at 380. -
Diagnosis: Increase the "Cone Voltage" or "Declustering Potential". If the 380 peak grows relative to 400, it is an artifact, not an impurity.
Artifact 2: The "Teflon" Effect (Contamination)
Fluoropolymers (PTFE, PFA) are used in LC tubing and solvent bottles.
-
Issue: Aggressive organic solvents (THF, chlorinated solvents) or long-term wear can leach fluorinated oligomers.
-
Signature: Repeating units of
(50 Da) or signals at 69 ( ), 119 ( ) in the background. -
Fix: Replace PTFE solvent lines with PEEK or Stainless Steel if analyzing trace fluorinated compounds.
Artifact 3: Mass Defect Confusion
Fluorine has a unique mass defect.[1] While Hydrogen is mass positive (1.0078), Fluorine is mass negative (18.9984).
-
Result: Highly fluorinated compounds have a lower exact mass than their non-fluorinated counterparts. Standard "metabolite filters" based on hydrogen-rich assumptions may filter out your actual analyte.
Data Table: Common Fluorine-Specific Shifts
| Fragment/Loss | Mass Shift (Da) | Context |
| HF Loss | -20.0062 | Very common in aliphatic |
| -18.9984 | Rare in ESI; indicates high-energy fragmentation. | |
| -69.00 | Common in EI; seen in ESI MS/MS of aromatic | |
| Formate Adduct | +44.998 | Common in ESI(-) with Formic Acid mobile phase. |
| Trifluoroacetate | +112.985 | Adduct formed if TFA is used in mobile phase.[2] |
Module 3: Carryover & Chromatography (The "Sticky" Issue)
Problem: Peaks appear in blank injections after a high-concentration sample.
Root Cause Analysis
The
-
C18 Column Stationary Phase: Requiring high % organic to elute.
-
Injector Materials: Vespel rotor seals and PTFE needle seats.
Protocol: The "Fluoro-Wash" System
Standard washes (Water/MeOH) are often insufficient. You must use a wash solvent that solubilizes fluorinated species.
Recommended Wash Solvents:
-
The "Magic Mix": Acetonitrile / Methanol / Isopropanol / Water (1:1:1:1) + 0.1% Formic Acid.[2][3][4]
-
The "Aggressive" Mix (for stubborn carryover): DMSO / Methanol (50:50). Note: Ensure system compatibility with DMSO.
Hardware Check:
-
Rotor Seal: Switch from Vespel (polyimide) to Tefzel or PEEK if pH allows. Vespel tends to adsorb hydrophobic compounds.
-
Needle Seat: Sonicate the needle seat in Isopropanol if carryover persists.
Module 4: Advanced Detection (Mass Defect Filtering)
Technique: Mass Defect Filtering (MDF) To distinguish your fluorinated drug metabolites from biological matrix background, utilize the negative mass defect of fluorine.
Workflow:
-
Calculate the Mass Defect (MD) of the parent drug.
-
Example: Drug Mass = 450.1234. Nominal = 450. MD = 0.1234.
-
-
Set a filter window (e.g.,
mDa) around this defect. -
Since metabolic changes (hydroxylation +O, demethylation -CH2) result in predictable mass defect shifts, any peak falling outside this specific mathematical window is likely matrix noise.
Caption: Mass Defect Filtering (MDF) logic to isolate fluorinated signals.
Frequently Asked Questions (FAQ)
Q: Why is my
Q: I see a peak at
Q: Can I use TFA (Trifluoroacetic Acid) to improve peak shape?
A: Use with caution. While TFA improves peak shape for basic
References
-
Marwah, P., et al. (2020).[4] "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." Journal of Applied and Natural Science.
-
Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Fisher Technical Notes.
-
Zhang, H., et al. (2009).[5][6] "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry.
-
Holcapek, M., et al. (2006). "Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules." American Laboratory.
Sources
- 1. whitman.edu [whitman.edu]
- 2. Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Introduction: Navigating the Synthetic Challenges of a Key Pharmaceutical Building Block
An In-Depth Guide to Minimizing Impurities in the Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with practical, scientifically-grounded guidance to overcome common hurdles in your research. The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, a crucial intermediate in the development of various pharmacologically active molecules, presents unique challenges, primarily centered around achieving high purity. The presence of two reactive nitrogen atoms in the piperazine core often leads to a range of impurities, including over-arylation products, positional isomers, and unreacted starting materials.
This guide is structured to provide direct answers to the problems you may encounter at the bench. We will explore the causality behind these issues and offer robust, field-proven solutions to help you minimize impurities and maximize yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions or the formation of side products. The most common synthetic approach involves the N-arylation of piperazine, often via a palladium-catalyzed Buchwald-Hartwig amination.[1][2]
-
Probable Cause 1: Inefficient Catalysis (Buchwald-Hartwig Amination) The success of a Buchwald-Hartwig reaction is highly dependent on the synergy between the palladium catalyst, ligand, and base.[3] Catalyst deactivation or an inappropriate ligand choice can stall the reaction.
-
Solution:
-
Ligand & Catalyst Screening: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are often necessary for high yields, especially with less reactive aryl chlorides.[3] Consider screening a panel of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard.[4] However, the base's physical properties can impact the reaction; ensure it is finely powdered and anhydrous.
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that anhydrous solvents are used.[3]
-
-
-
Probable Cause 2: Ineffective Reduction (Reductive Amination Routes) If your synthesis involves a reductive amination step, the choice and reactivity of the reducing agent are paramount.[5][6]
-
Solution:
-
Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity, but for more challenging substrates, a stronger reducing agent might be necessary.[5]
-
pH Control: The formation of the iminium ion intermediate, which is the species being reduced, is often acid-catalyzed.[5] Adding a catalytic amount of acetic acid can significantly improve reaction rates.
-
-
Question 2: I'm observing a significant amount of a bis-arylated impurity in my final product. How can I prevent this?
The formation of 1,4-bis(3-(trifluoromethyl)phenyl)piperazine is a classic problem due to the comparable nucleophilicity of both piperazine nitrogens.[4] This leads to a second arylation event, consuming your starting material and complicating purification.
-
Probable Cause: Lack of Selectivity Directly reacting piperazine with two or more equivalents of the aryl halide will invariably lead to the di-substituted product.[4] Even with a 1:1 stoichiometry, a statistical mixture of mono-arylated, di-arylated, and unreacted piperazine is common.
-
Solution 1: Use of a Protecting Group This is the most robust and widely adopted strategy for achieving mono-substitution.
-
Protection: Begin with commercially available N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group "protects" one nitrogen, rendering it non-nucleophilic.
-
Arylation: Perform the Buchwald-Hartwig amination on N-Boc-piperazine with your 3-(trifluoromethyl)phenyl halide.[3][7] The reaction will occur selectively at the unprotected nitrogen.
-
Deprotection: After purification of the N-Boc-N'-aryl piperazine, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to yield the desired mono-arylated product, which can then be carried forward.[8]
-
-
Solution 2: Solvent-Free Stoichiometric Control For a "greener" approach, using piperazine itself as the solvent can favor the mono-arylated product. By using a large excess of piperazine relative to the aryl halide, the probability of a single aryl halide molecule encountering an already mono-substituted piperazine is statistically reduced.[2] However, this requires a more challenging workup to remove the excess piperazine.
Question 3: My analytical data (GC-MS/NMR) suggests the presence of positional isomers. Where are they coming from?
The presence of 1-(2-(trifluoromethyl)phenyl)piperazine or 1-(4-(trifluoromethyl)phenyl)piperazine indicates an issue with your starting materials.
-
Probable Cause: Impure Aryl Halide The most likely source is an impure batch of 1-halo-3-(trifluoromethyl)benzene that contains other positional isomers. These isomers often have very similar chemical profiles, making them difficult to distinguish without proper analytical methods.[9]
-
Solution:
-
Starting Material Qualification: Always analyze your starting aryl halide before use. A simple GC-MS analysis is highly effective at separating and identifying the 2-, 3-, and 4-isomers, which have distinct retention times and fragmentation patterns.[10]
-
Source High-Purity Reagents: Procure starting materials from reputable suppliers and always check the certificate of analysis for isomeric purity.
-
Purification: If your starting material is impure, it must be purified (e.g., by distillation or chromatography) before use. Attempting to remove the isomeric impurities after they have been incorporated into the piperazine scaffold is significantly more difficult.
-
Question 4: I'm concerned about potential genotoxic impurities (GTIs). What are the risks and how can I mitigate them?
Genotoxic impurities are compounds that can damage DNA and are a major concern for regulatory bodies.[11] Their presence, even at trace levels, must be controlled.
-
Probable Cause: Reagents and Side Reactions GTIs can arise from various sources.[12] For instance, if alkyl halides (e.g., methyl iodide, 2-bromopropane) are used in any synthetic step, they can persist as residual impurities.[13] Certain reaction conditions can also generate reactive intermediates that are potentially genotoxic.
-
Solution:
-
Route Scouting: Design your synthetic route to avoid known genotoxic reagents where possible. For example, if an N-alkylation is needed, prefer reductive amination over the use of alkyl halides.
-
Process Control: Carefully control reaction parameters to minimize side reactions that could generate GTIs.
-
Purge Steps: Incorporate purification steps specifically designed to remove reactive or genotoxic species. This could include quenching with a scavenger resin, crystallization, or specialized chromatography.
-
Trace Analysis: Use highly sensitive analytical methods, such as LC-MS/MS, to detect and quantify potential GTIs to ensure they are below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day .[11]
-
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical methods for routine purity checks and final product characterization?
A comprehensive analytical approach is essential.
-
For Routine Monitoring: Thin-Layer Chromatography (TLC) or a quick Ultra-High-Performance Liquid Chromatography (UHPLC) method is suitable for monitoring reaction progress.
-
For Purity Profiling: A combination of methods is authoritative.[14][15]
-
HPLC/UHPLC: This is the primary technique for quantifying the main component and separating non-volatile organic impurities. A diode-array detector (DAD) and a mass spectrometer (MS) are crucial for identification.[14]
-
GC-MS: This is the gold standard for analyzing volatile impurities, residual solvents, and, critically, for separating positional isomers of the trifluoromethylphenyl group.[9][10]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final product and for identifying and characterizing unknown impurities.[16]
-
ICP-MS: If you are using a metal catalyst like palladium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required to quantify residual metal content in the final product.[14]
-
Q: What is the most effective method for purifying the final product, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine?
Purification strategy depends on the nature and quantity of the impurities.
-
Flash Column Chromatography: This is the most common and versatile method for removing a wide range of impurities at the lab scale.[3][5] A silica gel stationary phase with a gradient elution of a non-polar solvent (like heptane or hexanes) and a polar solvent (like ethyl acetate or methanol, often with a small amount of amine base like triethylamine to prevent peak tailing) is typical.
-
Crystallization: If the product is a stable solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity, especially on a larger scale. It can be very effective at removing impurities with slightly different solubility profiles.
-
Salt Formation: The product has two basic nitrogen atoms and can be converted to a salt (e.g., a hydrochloride or acetate salt).[17] This changes its solubility properties, often making it more crystalline and easier to purify by recrystallization, effectively removing non-basic impurities. The free base can then be regenerated if needed.
Data Summary and Protocols
Table 1: Common Impurities and Recommended Analytical Controls
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 1-Halo-3-(trifluoromethyl)benzene | Unreacted starting material | GC-MS, HPLC-UV/MS |
| Piperazine / N-Boc-piperazine | Unreacted starting material | LC-MS, GC-MS (after derivatization) |
| 1,4-bis(3-(trifluoromethyl)phenyl)piperazine | Over-arylation side reaction | HPLC-UV/MS, LC-MS |
| 1-(2- or 4-(trifluoromethyl)phenyl)piperazine | Isomeric impurity in aryl halide starting material | GC-MS is ideal for separation[10]; ¹⁹F NMR |
| Palladium Catalyst Residue | Incomplete removal after Buchwald-Hartwig reaction | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[14] |
| Genotoxic Alkylating Agents (e.g., Alkyl Halides) | Reagents from other synthetic steps | GC-MS with headspace sampling, LC-MS/MS for trace levels[12] |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying the crude product after a Buchwald-Hartwig reaction.
-
Preparation of Crude Material:
-
After the reaction workup (e.g., aqueous wash, drying, and solvent evaporation), obtain the crude product as an oil or solid.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine an appropriate solvent system for the column. A good system will show the product with an Rf value of ~0.2-0.3. A common starting point is a mixture of heptane and ethyl acetate.
-
Prepare the bulk crude sample for loading. If it is a solid, dissolve it in a minimal amount of dichloromethane. If it is an oil, it can be loaded directly or pre-adsorbed onto a small amount of silica gel.
-
-
Column Packing:
-
Select an appropriately sized silica gel cartridge based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% heptane or 95:5 heptane:ethyl acetate).
-
-
Loading and Elution:
-
Carefully load the prepared crude sample onto the top of the silica bed.
-
Begin the elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increasing the percentage of ethyl acetate). This will first elute non-polar impurities (like the bis-arylated product), followed by your desired mono-arylated product.
-
Collect fractions throughout the run.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or LC-MS to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity by HPLC, GC-MS, and NMR.
-
Workflow and Logic Diagrams
To visually summarize the strategic approaches, the following diagrams outline key decision-making processes.
Caption: A holistic strategy for impurity control in chemical synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jelsciences.com [jelsciences.com]
- 9. aru.figshare.com [aru.figshare.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. asianjpr.com [asianjpr.com]
- 12. veeprho.com [veeprho.com]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. biotech-spain.com [biotech-spain.com]
- 15. biomedres.us [biomedres.us]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Navigating Unexpected Results with 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Welcome to the technical support resource for researchers utilizing 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies to address unexpected outcomes in your biological assays. Our goal is to empower you to distinguish between genuine biological effects and experimental artifacts, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and known biological activities of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine.
1. What is the primary mechanism of action for 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine?
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is a well-characterized ligand for the serotonin 1A (5-HT1A) receptor, where it typically functions as a partial agonist. Its high affinity for this receptor has led to its investigation in the context of neurological and psychiatric disorders, particularly for its potential anxiolytic and antidepressant effects.
2. What are the known off-target activities of this compound?
While its primary target is the 5-HT1A receptor, this compound has been reported to interact with other monoamine receptors and transporters, albeit with lower affinity. These can include other serotonin receptor subtypes, dopamine receptors, and the serotonin transporter (SERT). The extent of these off-target interactions can be concentration-dependent and may vary between different cell types and assay systems.
3. What is the recommended procedure for solubilizing and storing this compound?
For optimal results, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to minimize the final concentration of DMSO in your assay medium, typically keeping it below 0.5%, to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.
4. Are there any known liabilities associated with the chemical structure of this compound?
The trifluoromethylphenylpiperazine moiety is a common scaffold in medicinal chemistry. While generally stable, compounds containing this group can sometimes exhibit non-specific interactions at high concentrations. Researchers should be mindful of potential issues such as compound aggregation or interference with certain assay technologies, which are addressed in the troubleshooting section of this guide.
Part 2: Troubleshooting Guide for Unexpected Assay Results
This section provides in-depth, step-by-step guidance for diagnosing and resolving specific unexpected experimental outcomes.
Issue 1: Unexpected Cytotoxicity or a Decrease in Cell Viability
Symptoms: You observe a significant decrease in cell viability in your assay at concentrations where you expect to see a specific pharmacological effect. This toxicity confounds the interpretation of your primary assay results.
Potential Causes & Explanations:
-
Off-Target Cytotoxicity: The compound may be interacting with unintended cellular targets that trigger cytotoxic pathways. This is distinct from its primary pharmacology and is often observed at higher concentrations.
-
Mitochondrial Toxicity: Many compounds can disrupt mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.
-
Solvent Toxicity: While less common at recommended concentrations, some cell lines are particularly sensitive to DMSO.
-
Compound Degradation: An improperly stored or handled compound may degrade into a more toxic substance.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Protocol: LDH Release Assay for Cytotoxicity
-
Cell Plating: Seed your cells in a 96-well plate at a density that will not lead to over-confluence within the assay period and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100). Replace the cell culture medium with the medium containing the compound dilutions and controls.
-
Incubation: Incubate the plate for the same duration as your primary assay.
-
LDH Measurement: After incubation, carefully collect the supernatant from each well. Use a commercially available lactate dehydrogenase (LDH) assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the medium.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. This will provide a clear concentration-response curve for the compound's cytotoxic effects.
Issue 2: Discrepancy Between Binding Affinity and Functional Activity
Symptoms: You observe high binding affinity (e.g., a low nanomolar Ki) in a radioligand binding assay, but the functional response (e.g., cAMP modulation or reporter gene activation) is much weaker than expected or requires significantly higher concentrations.
Potential Causes & Explanations:
-
Partial Agonism: As a partial agonist, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine will not elicit the same maximal response as a full agonist, even at saturating concentrations. This can be misinterpreted as low potency in a functional assay if the expected Emax is that of a full agonist.
-
Receptor Reserve: The cell system used for the functional assay may have a low receptor reserve for the 5-HT1A receptor. In such cases, a higher receptor occupancy is required to elicit a functional response, leading to a rightward shift in the dose-response curve compared to the binding curve.
-
Assay Artifacts: The compound may be interfering with the detection system of the functional assay (e.g., quenching fluorescence or inhibiting luciferase).
Troubleshooting Workflow:
Caption: Decision tree for investigating binding vs. functional discrepancies.
Issue 3: Evidence of Non-Specific Inhibition or Promiscuous Activity
Symptoms: The compound shows activity in multiple, unrelated assays. The dose-response curves are often shallow, and the effect may not be saturable.
Potential Causes & Explanations:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates in aqueous solutions. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results in a variety of assays. This is a common artifact in high-throughput screening.
-
Reactive Metabolites: The compound could be metabolized by cells into a reactive species that covalently modifies proteins, leading to non-specific inhibition.
-
Membrane Disruption: At high concentrations, the compound may be disrupting the integrity of cellular membranes, leading to a variety of downstream effects that can be misinterpreted as specific activity.
Troubleshooting Strategy: Detergent-Based Control for Aggregation
To determine if the observed activity is due to compound aggregation, a simple control experiment can be performed.
Protocol:
-
Primary Assay Setup: Set up your primary assay as you normally would.
-
Inclusion of Detergent: In a parallel set of experiments, include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.
-
Compound Titration: Add your serial dilutions of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine to both the standard assay and the detergent-containing assay.
-
Data Comparison: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is a strong indication that the compound is acting via an aggregation-based mechanism. The detergent helps to break up the aggregates, thus restoring the protein's function.
Part 3: Data Summary
For comparative purposes, the following table summarizes the reported binding affinities of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine for its primary target. Note that values can vary depending on the experimental conditions and tissue source.
| Target | Reported Ki (nM) | Assay Type | Reference |
| 5-HT1A Receptor | 2.5 - 15 | Radioligand Binding |
References
Validation & Comparative
A Comparative Analysis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine and its Para-Isomer: A Guide for Researchers
In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the nuanced structural variations of lead candidates can profoundly influence their pharmacological profiles. The strategic placement of a substituent on a phenyl ring, for instance, can dramatically alter a molecule's interaction with its biological target, its metabolic stability, and its overall potential as a therapeutic agent. This guide provides a detailed comparative analysis of two closely related positional isomers: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (the meta-isomer) and 4-(4-(Trifluoromethyl)phenyl)piperazin-1-amine (the para-isomer).
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the anticipated differences in their physicochemical properties and biological activities. By synthesizing data from existing literature on analogous compounds, this guide aims to provide a predictive framework for the rational design and selection of candidates in early-stage research.
Introduction: The Significance of Isomerism in Phenylpiperazines
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. The trifluoromethyl (CF3) group is a common substituent in drug design due to its strong electron-withdrawing nature, which can enhance metabolic stability and modulate receptor affinity. The position of this CF3 group on the phenyl ring—meta versus para—is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its biological behavior.
This guide will delve into a comparative examination of the meta- and para-isomers of 4-(trifluoromethyl)phenyl)piperazin-1-amine, focusing on their synthesis, physicochemical characteristics, and expected interactions with key biological targets, particularly serotonin receptors.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the trifluoromethyl group from the meta to the para position induces significant changes in the molecule's electronic distribution and overall polarity. These differences have a cascading effect on key physicochemical parameters that are critical for drug-likeness, such as lipophilicity (LogP) and the ionization constant (pKa).
| Property | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (meta-isomer) | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-amine (para-isomer) | Rationale for Predicted Differences |
| Predicted LogP | Moderately Lipophilic (e.g., ~2.5 - 3.0) | Slightly More Lipophilic (e.g., ~2.7 - 3.2) | The para-position allows for a more extended and linear conformation, potentially increasing its interaction with the non-polar phase in a partition experiment. The meta-substitution may result in a slightly more compact structure. |
| Predicted pKa | Basic (e.g., ~7.5 - 8.0 for the piperazine nitrogen) | Slightly Less Basic (e.g., ~7.3 - 7.8 for the piperazine nitrogen) | The strong electron-withdrawing effect of the CF3 group is more effectively transmitted through the conjugated system in the para-position, reducing the electron density on the piperazine nitrogens and thus their basicity. |
| Predicted Aqueous Solubility | Moderately Soluble | Slightly Less Soluble | Higher lipophilicity and potentially lower basicity of the para-isomer would likely lead to decreased solubility in aqueous media. |
These predicted differences are rooted in the fundamental principles of physical organic chemistry. The greater inductive and resonance effects of the CF3 group from the para-position are expected to have a more pronounced impact on the electronic properties of the entire molecule compared to the meta-position.
Synthesis and Chemical Reactivity
The synthesis of both isomers can be achieved through established synthetic routes for N-arylpiperazines. A common approach involves the nucleophilic substitution of an appropriately substituted fluorobenzotrifluoride with piperazine, followed by the introduction of the amine group at the N1 position.
Caption: A generalized synthetic workflow for the target isomers.
The reactivity of the starting fluorobenzotrifluoride will be influenced by the position of the CF3 group. The electron-withdrawing nature of the CF3 group activates the aromatic ring towards nucleophilic substitution, and this effect is generally stronger when the group is in the para-position to the leaving group (fluorine).
Comparative Biological Activity: Focus on Serotonin Receptors
Phenylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors. The position of the trifluoromethyl group is anticipated to be a key determinant of receptor affinity and functional activity. Structure-activity relationship (SAR) studies of related compounds suggest that the meta- and para-isomers will exhibit distinct pharmacological profiles.[1][2]
Anticipated Receptor Binding Profiles
Based on published data for analogous compounds, we can predict the following trends in receptor binding affinities:
| Receptor Subtype | Predicted Affinity of meta-isomer | Predicted Affinity of para-isomer | Supporting Rationale from Literature |
| 5-HT1A | Moderate to High Affinity | Moderate Affinity | Studies on related disubstituted piperazines have shown that the 3-TFMPP moiety can confer significant affinity for the 5-HT1A receptor.[1][2] |
| 5-HT2A | Moderate Affinity | Potentially Higher Affinity | For some classes of phenylpiperazine derivatives, a para-substituent can enhance affinity for the 5-HT2A receptor.[3] |
| 5-HT2C | High Affinity | Moderate to High Affinity | The TFMPP pharmacophore is known to have a strong interaction with the 5-HT2C receptor.[4] |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between the meta- and para-isomers, a series of well-defined experimental protocols should be employed.
Determination of Physicochemical Properties
a) LogP Determination (Shake-Flask Method) [1]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or buffer of a specific pH for LogD).
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Centrifuge to separate the phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
b) pKa Determination (UV-Metric Method) [1]
-
Prepare a series of buffer solutions with a range of pH values.
-
Add a constant amount of the test compound to each buffer solution.
-
Measure the UV-Vis spectrum of each solution.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot absorbance versus pH and fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.
In Vitro Pharmacological Evaluation
a) Serotonin Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Incubate the membranes with a known radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: A simplified workflow for a radioligand binding assay.
b) Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
For Gq-coupled receptors (e.g., 5-HT2A): Measure the accumulation of inositol phosphates (IPs) or intracellular calcium mobilization in response to the test compound.
-
For Gi-coupled receptors (e.g., 5-HT1A): Measure the inhibition of adenylyl cyclase activity (cAMP accumulation).
Conclusion and Future Directions
The comparative analysis of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine and its para-isomer underscores the critical importance of positional isomerism in drug design. While both compounds share the same molecular formula and core structure, the placement of the trifluoromethyl group is predicted to significantly influence their physicochemical properties and, consequently, their biological activity.
The para-isomer is anticipated to be slightly more lipophilic and less basic than the meta-isomer. These differences are likely to translate into distinct serotonin receptor binding profiles, with potential variations in affinity and selectivity.
This guide provides a foundational framework for researchers embarking on the study of these and related compounds. The outlined experimental protocols offer a clear path for the empirical validation of the presented hypotheses. Further investigation into the in vivo pharmacokinetic and pharmacodynamic properties of these isomers will be crucial in determining their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation therapeutics targeting the serotonergic system.
References
-
Micheli F, Pasquarello A, Tedesco G, et al. Diaryl substituted pyrrolidinones and pyrrolones as 5-HT2C inhibitors: synthesis and biological evaluation. Bioorg Med Chem Lett. 2006;16(15):3906-3912. doi:10.1016/j.bmcl.2006.05.034. [Link]
-
Dal Cason, T. A. Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research. 2018;3(2):135-147. doi:10.1080/20961790.2018.1458035. [Link]
-
Dal Cason, T. A. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Semantic Scholar. [Link]
-
Bielenica, A., et al. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. 2024;29(18):4282. doi:10.3390/molecules29184282. [Link]
-
Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][5]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). J Med Chem. 2012;55(11):5312-5327. doi:10.1021/jm3003392. [Link]
-
Dhanasekaran, M., et al. Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives. 2017;5(8). [Link]
-
Sagan, F., et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Eur J Med Chem. 2023;257:115501. doi:10.1016/j.ejmech.2023.115501. [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link]
-
Stankiewicz, A. M., et al. The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
-
BindingDB. BDBM50007505. [Link]
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
-
SWGDRUG. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. esmed.org [esmed.org]
A Comparative Guide to the Cross-Reactivity of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine Analogs in Preclinical Receptor Panels
In the landscape of modern drug discovery, particularly within neuroscience, the phenylpiperazine class of compounds has been a fertile ground for the development of novel therapeutics targeting the central nervous system. A key molecule in this family, characterized by a trifluoromethylphenyl moiety, is CGS-12066B. While not conforming to the exact nomenclature of "4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine," CGS-12066B is a well-studied analog that embodies the core structural features of interest and serves as a critical tool for understanding serotonergic signaling. This guide provides an in-depth comparison of the receptor cross-reactivity profile of CGS-12066B against other notable phenylpiperazine derivatives, offering insights for researchers in pharmacology and drug development.
The Imperative of Receptor Selectivity in Drug Development
The journey of a drug candidate from the bench to the bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen off-target effects. These unintended interactions can lead to a range of adverse drug reactions, torpedoing an otherwise promising therapeutic.[1] Consequently, a comprehensive understanding of a compound's receptor interaction profile, or "cross-reactivity," is not merely an academic exercise but a cornerstone of modern safety pharmacology.[2]
Early-stage in vitro screening against a broad panel of receptors, ion channels, and transporters provides a crucial predictive window into a compound's potential liabilities.[3] Companies like Eurofins offer tiered SafetyScreen™ panels (e.g., the SafetyScreen44™ panel) that assess interactions with a battery of targets known to be implicated in adverse events.[4][5][6] This proactive approach allows for the early identification and mitigation of potential safety concerns, guiding lead optimization toward candidates with a higher probability of clinical success.
Comparative Receptor Binding Profiles
CGS-12066B is a potent agonist of the serotonin 5-HT1B receptor, a target implicated in conditions such as anxiety and depression.[7][8] Its selectivity is a key attribute, and to contextualize this, we compare its binding affinity with two other widely used research compounds from the trifluoromethylphenylpiperazine (TFMPP) and indolylalkylamine families: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and RU-24969.
| Receptor Subtype | CGS-12066B (IC50, nM) | TFMPP (Ki, nM) | RU-24969 (Ki, nM) | Primary Function/Potential Off-Target Effect |
| 5-HT1A | 876[7] | 288–1,950[9] | 2.5[10] | Anxiolytic/antidepressant effects; potential for dizziness, nausea. |
| 5-HT1B | 51[7] | 30–132[9] | 0.38[10] | Target for migraine, anxiety, aggression; potential for cardiovascular effects. |
| 5-HT1D | Data not widely available | 282[9] | Data not widely available | Similar to 5-HT1B, involved in cranial vasoconstriction. |
| 5-HT2A | 6,480[8] | 160–269[9] | Low affinity | Psychedelic effects, sleep regulation, mood; antagonism can have antipsychotic effects. |
| 5-HT2C | >10,000 (1000-fold selective vs 5-HT1B)[11] | 62[9] | Low affinity | Regulation of appetite, mood, and addiction; agonism can lead to anxiety. |
| α1-adrenergic | >6,000[8] | Data not widely available | Data not widely available | Blood pressure regulation; antagonism can cause hypotension. |
| α2-adrenergic | >1,000[8] | Data not widely available | Data not widely available | Regulation of neurotransmitter release; agonism can have sedative effects. |
| β-adrenergic | >1,000[8] | Data not widely available | Data not widely available | Heart rate and contractility; antagonism can lead to bradycardia. |
| Dopamine D1 | >5,000[8] | Data not widely available | Data not widely available | Motor control, reward; antagonism can lead to extrapyramidal symptoms. |
| Dopamine D2 | >5,000[8] | Data not widely available | Data not widely available | Primary target for antipsychotics; antagonism can cause hyperprolactinemia. |
Note: IC50 and Ki values are measures of binding affinity, where a lower value indicates a stronger interaction. These values can vary between studies depending on the experimental conditions.
From the data, CGS-12066B demonstrates a favorable selectivity profile for the 5-HT1B receptor over the 5-HT1A and 5-HT2A/2C subtypes.[7][8][11] It also shows minimal affinity for adrenergic and dopaminergic receptors, which is a desirable characteristic for reducing the likelihood of cardiovascular and extrapyramidal side effects. In contrast, TFMPP exhibits broader activity across several serotonin receptor subtypes, acting as a non-selective agonist.[9] RU-24969, while a potent 5-HT1B agonist, also has high affinity for the 5-HT1A receptor.[10]
Experimental Methodologies: A Closer Look at Receptor Binding Assays
The data presented in this guide are primarily derived from radioligand binding assays, a robust and sensitive method for quantifying the interaction between a compound and its target receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.
Step-by-Step Protocol for a Typical Radioligand Binding Assay
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
A set of wells containing only the membrane preparation and the radioligand is used to determine total binding.
-
Another set of wells includes a high concentration of a non-radiolabeled ligand known to saturate the receptor to determine non-specific binding.
-
-
Incubation:
-
The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted and analyzed using non-linear regression to determine the IC50 value of the test compound.
-
Visualizing the Workflow and Potential Signaling Consequences
To better illustrate the process and implications of receptor cross-reactivity, the following diagrams are provided.
Caption: Potential signaling pathways of CGS-12066B.
Conclusion and Future Directions
The data presented underscore the superior selectivity of CGS-12066B for the 5-HT1B receptor compared to TFMPP and RU-24969. This makes CGS-12066B a more precise pharmacological tool for elucidating the specific roles of the 5-HT1B receptor in physiological and pathological processes. For drug development professionals, the case of CGS-12066B highlights the value of comprehensive receptor screening in the early stages of discovery. By identifying and understanding a compound's cross-reactivity profile, researchers can make more informed decisions, leading to the development of safer and more effective medicines. Future work should aim to characterize the functional consequences of the observed off-target interactions, even at lower affinities, to build a more complete picture of the compound's overall pharmacological profile.
References
-
Aronsen D, et al. RU 24969-produced adipsia and hyperlocomotion: differential role of 5HT 1A and 5HT 1B receptor mechanisms. Pharmacol Biochem Behav. 2014 Sep; 124: 1-4. ([Link])
-
Brazell MP, et al. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo. Br J Pharmacol. 1985 Sep; 86(1): 209-16. ([Link])
-
Glennon RA. Central serotonin receptors as targets for drug research. J Med Chem. 1987 Jan;30(1):1-12. ([Link])
-
Eurofins Discovery. SafetyScreen44™ Panel. ([Link])
-
Maj J, et al. Hypothermia induced by m-trifluoromethylphenylpiperazine or m-chlorophenylpiperazine: an effect mediated by 5-HT1B receptors? J Neural Transm. 1988;73(1):43-55. ([Link])
-
Eurofins Discovery Taiwan. SafetyScreen44 Panel. ([Link])
-
PDSP. TFMPP. ([Link])
-
Neale RF, et al. Biochemical and pharmacological characterization of CGS 12066B, a selective serotonin-1B agonist. Eur J Pharmacol. 1987 Mar 24;136(1):1-9. ([Link])
-
BindingDB. 1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866. ([Link])
-
Inxight Drugs. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. ([Link])
-
Eurofins Discovery. SafetyScreen44 Panel - FR. ([Link])
-
HSLS. PDSP (Psychoactive Drug Screening Program) Drug Database. ([Link])
-
NIMH. NIMH Psychoactive Drug Screening Program (PDSP). ([Link])
-
NIMH. The NIMH Psychoactive Drug Screening Program (PDSP). ([Link])
-
bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). ([Link])
-
CDD Vault. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. ([Link])
-
PDSP. PDSP Ki Database. ([Link])
-
ResearchGate. Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b... ([Link])
-
Grantome. NIMH Psychoactive Drug Screening Program - Bryan Roth. ([Link])
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. ([Link])
-
Patkar, K.A., et al. Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorg Med Chem Lett. 2016 Jan 15;26(2):563-7. ([Link])
-
BindingDB. BDBM50379693 CHEMBL2010905. ([Link])
-
Göthert M, et al. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites. Naunyn Schmiedebergs Arch Pharmacol. 1986 Oct;334(2):135-42. ([Link])
-
Göthert M, et al. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 1993 Sep;348(3):233-9. ([Link])
-
PDSP. PDSP Database. ([Link])
-
DEA. 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). ([Link])
-
opnMe. PDSP Selectivity Data. ([Link])
-
Hensler JG, et al. Effects of serotine receptors agonists, TFMPP and CGS12066B, on regional serotonin synthesis in the rat brain: an autoradiographic study. J Neurochem. 2002 Mar;80(6):1039-46. ([Link])
-
ResearchGate. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries. ([Link])
-
bioRxiv. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. ([Link])
-
Creative Biolabs. Off-Target Profiling. ([Link])
-
ResearchGate. KNIME-based Analysis of Off-Target Effect of Drugs Related to The Molecular 2D Fingerprint. ([Link])
Sources
- 1. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Biochemical and pharmacological characterization of CGS 12066B, a selective serotonin-1B agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CGS 12066B dimaleate | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 11. esmed.org [esmed.org]
A Comparative Analysis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine and Its Potential as a Novel CNS-Acting Agent
An In-Depth Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the novel compound 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine against established drugs, with a focus on its potential as a central nervous system (CNS) therapeutic agent. Due to the limited direct research on this specific molecule, this comparison will draw upon data from its close structural analog, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), and other related derivatives. The well-characterized selective serotonin reuptake inhibitor (SSRI), Fluoxetine (Prozac), will serve as a primary benchmark for comparison, given the significant serotonergic activity observed in the trifluoromethylphenylpiperazine class of compounds.
Introduction: The Therapeutic Potential of Trifluoromethylphenylpiperazine Derivatives
The trifluoromethylphenylpiperazine scaffold is a key pharmacophore in a variety of biologically active compounds. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity due to its strong electron-withdrawing nature.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including antiviral, anthelmintic, and anticancer activities.[2][3][4] Notably, a significant number of these compounds exhibit activity within the central nervous system, particularly as modulators of serotonergic and other neurotransmitter systems.[5][6][7][8]
This guide will focus on the potential CNS effects of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, inferring its possible mechanisms of action and efficacy from the known properties of its close analog, TFMPP.
Comparative Analysis: Mechanism of Action
A critical aspect of evaluating a new chemical entity is understanding its mechanism of action in comparison to existing therapies. Here, we compare the known mechanism of Fluoxetine with the likely mechanism of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, based on data from TFMPP.
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, Fluoxetine increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This enhanced signaling is believed to be responsible for its antidepressant and anxiolytic effects.
Inferred Mechanism of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
Based on studies of its close analog, TFMPP, 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is likely to act as a serotonin receptor agonist.[5][6] TFMPP has been shown to have a high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C.[5] It functions as a full agonist at most of these sites, with the exception of the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist.[5] TFMPP also evokes the release of serotonin by binding to SERT.[5]
The key structural difference in the compound of interest is the presence of a primary amine at the 1-position of the piperazine ring. This modification could potentially alter its receptor binding profile and functional activity compared to TFMPP. It may enhance its affinity for certain receptor subtypes or introduce interactions with other neurotransmitter systems.
The following diagram illustrates the distinct mechanisms of a classic SSRI like Fluoxetine and a serotonin agonist/releaser like TFMPP.
Caption: Comparative Mechanisms of Action.
Comparative Efficacy: Preclinical and Clinical Insights
The efficacy of a novel compound can be predicted and tested through a series of preclinical and clinical studies.
Established Efficacy of Fluoxetine
Fluoxetine has demonstrated efficacy in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and bulimia nervosa in numerous randomized controlled trials. Its efficacy is well-documented, although onset of therapeutic action can be delayed by several weeks.
Potential Efficacy of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
While no direct efficacy data exists for this specific compound, we can extrapolate from related molecules. TFMPP has been shown to produce stimulant-like and, at times, dysphoric effects in humans.[5] When combined with a dopamine and norepinephrine releasing agent like benzylpiperazine (BZP), it mimics some of the effects of MDMA ("Ecstasy").[5][8] This suggests that 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine may have psychoactive properties.
Derivatives of trifluoromethylphenylpiperazine have also shown promise in other areas. For instance, a derivative was identified as a potent and selective TRPV1 receptor antagonist, suggesting potential analgesic applications.[9] Another derivative, RG1678, is a selective GlyT1 inhibitor that has shown beneficial effects in patients with schizophrenia in a phase II clinical trial.[7]
The table below summarizes the key comparative points.
| Feature | Fluoxetine (Prozac) | 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (Inferred) |
| Primary Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI) | Serotonin Receptor Agonist and Releasing Agent |
| Primary Target | Serotonin Transporter (SERT) | 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2C) |
| Therapeutic Use | Antidepressant, Anxiolytic | To be determined; potential for various CNS disorders |
| Known Effects | Mood elevation, reduction in anxiety | Psychoactive, potential for analgesic or antipsychotic effects |
Experimental Protocols for Efficacy Assessment
To determine the actual efficacy and therapeutic potential of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, a series of in vitro and in vivo experiments would be necessary.
In Vitro Receptor Binding and Functional Assays
The first step is to characterize the compound's interaction with a panel of CNS receptors and transporters.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare cell membranes from cell lines expressing the target receptor (e.g., 5-HT1A, 5-HT2C, SERT).
-
Incubation: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound (4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Protocol: Functional Assay (e.g., Calcium Mobilization)
-
Cell Culture: Culture cells expressing the target G-protein coupled receptor (e.g., 5-HT2C).
-
Loading with Fluorescent Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add varying concentrations of the test compound.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
The following diagram outlines a typical in vitro testing workflow.
Caption: In Vitro Efficacy and Safety Profiling.
In Vivo Behavioral Models
Based on the in vitro profile, appropriate animal models can be selected to assess in vivo efficacy.
For Antidepressant-like Effects:
-
Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The test compound is administered prior to the test. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Mice are suspended by their tails. The duration of immobility is measured. A reduction in immobility time suggests antidepressant-like activity.
For Anxiolytic-like Effects:
-
Elevated Plus Maze (EPM): The maze consists of two open arms and two closed arms. The time spent in the open arms is measured. An increase in the time spent in the open arms indicates an anxiolytic-like effect.
-
Light-Dark Box Test: The apparatus consists of a dark chamber and a light chamber. The time spent in the light chamber is measured. An increase in time spent in the light chamber suggests anxiolytic-like properties.
Conclusion and Future Directions
While direct experimental data on 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is currently lacking, the rich pharmacology of its structural analogs provides a strong rationale for its investigation as a novel CNS-acting agent. Its profile as a potential serotonin receptor agonist and releasing agent distinguishes it from classic SSRIs like Fluoxetine, suggesting the possibility of a different therapeutic profile, potentially with a more rapid onset of action.
Future research should focus on a systematic in vitro and in vivo characterization of this compound to elucidate its precise mechanism of action, receptor binding profile, and efficacy in relevant animal models of CNS disorders. The addition of the primary amine to the piperazine ring is a critical modification that warrants detailed investigation to understand its impact on the compound's pharmacological properties. Such studies will be crucial in determining the therapeutic potential of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine and its place in the landscape of CNS drug discovery.
References
-
Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872. [Link]
-
Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]
-
Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]
-
1-(3-Trifluoromethylphenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. (n.d.). Retrieved from [Link]
-
Zajdel, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1046781. [Link]
-
Liu, Z., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
-
Burns, T. A., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. [Link]
-
Ohta, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jelsciences.com [jelsciences.com]
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine reference standards for analytical testing
Topic: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine Reference Standards for Analytical Testing
Executive Summary: The Criticality of N-Amino Impurity Control
In the development of piperazine-based therapeutics and the forensic analysis of designer drugs (e.g., TFMPP), the specific N-amino derivative—4-(3-(trifluoromethyl)phenyl)piperazin-1-amine —represents a critical analytical challenge. Chemically, this molecule is a hydrazine derivative formed via the N-nitrosation and subsequent reduction of the parent secondary amine.
Because of the hydrazine moiety (-N-NH₂), this compound is frequently classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Its presence must be controlled at trace levels (ppm), necessitating high-purity reference standards for accurate quantification.
This guide provides a technical roadmap for selecting, qualifying, and utilizing reference standards for this specific analyte, comparing commercial options against in-house qualification protocols.
Part 1: Chemical Identity & Analytical Context
Before selecting a standard, the analyst must understand the physicochemical behavior of the target molecule compared to its parent, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP).
| Feature | Target Analyte (N-Amino Derivative) | Parent Compound (TFMPP) | Analytical Implication |
| Structure | (3-CF₃-Ph)-N(Pip)-NH₂ | (3-CF₃-Ph)-N(Pip)-H | N-N bond alters pKa and polarity. |
| Basicity | Reduced basicity at N1 due to -NH₂ | Secondary amine (High basicity) | N-Amino elutes earlier in Reversed-Phase LC. |
| Reactivity | High (Hydrazine-like); reacts with ketones/aldehydes | Stable secondary amine | Critical: Avoid acetone/aldehydes in extraction solvents to prevent hydrazone formation. |
| UV Abs | Similar λmax (~245-250 nm) | Similar λmax | UV cannot distinguish easily; MS or retention time is required. |
Part 2: Comparative Analysis of Reference Standard Grades
For a non-compendial molecule like 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine, a "USP" or "EP" standard likely does not exist. Researchers must choose between Custom Synthesis (Primary) or Commercial Research Grade.
Comparison Matrix: Selecting the Right Standard
| Feature | Option A: Primary Reference Standard (Custom/Certified) | Option B: Working Standard (In-House Qualified) | Option C: Research Chemical (Vendor Grade) |
| Traceability | High (SI-traceable via qNMR/Mass Balance) | Medium (Traced to Primary or characterized in-house) | Low (Vendor CoA only) |
| Purity Assignment | Absolute Content (e.g., 99.4% w/w) | Potency Assigned against Primary | Area % (e.g., >98% by HPLC area) |
| Data Package | H-NMR, C-NMR, MS, IR, TGA, ROI, Water (KF), Residual Solvents | Identity (NMR/MS) + HPLC Purity | Basic H-NMR + HPLC |
| Intended Use | Establishing Working Standards; GLP/GMP Release Testing | Routine QC; Stability Studies | Early R&D; Feasibility Studies |
| Cost/Time | High / 8-12 Weeks | Medium / 2-3 Weeks | Low / <1 Week |
| Risk | Lowest | Manageable | High (Risk of salt form ambiguity) |
Expert Insight: For PGI analysis, Option C is insufficient for quantitative work because "Area %" does not account for inorganic salts, water, or residual solvents, which can inflate the apparent purity by 10-20%. You must characterize Option C to create Option B (see Protocol below).
Part 3: Analytical Method Performance
When detecting this amine, the choice of detection method dictates the Limit of Quantitation (LOQ).
Method A: HPLC-UV (254 nm)
-
Suitability: Purity assay of the standard itself (>98%).
-
Limitation: Lacks sensitivity for trace impurity analysis (ppm level) in drug substances.
-
Linearity: Excellent in high ranges (10 µg/mL – 1000 µg/mL).
Method B: LC-MS/MS (Electrospray Ionization - ESI+)
-
Suitability: Trace quantification (PGI monitoring).
-
Mechanism: The N-amino group protonates easily ([M+H]+), but fragmentation often involves the loss of NH₃ (neutral loss of 17 Da).
-
Sensitivity: LOQ typically < 10 ng/mL (ppb levels).
Part 4: Experimental Protocols
Protocol 1: In-House Qualification of a Working Standard
Use this protocol to convert a "Research Grade" purchase into a valid "Working Standard" for quantitative analysis.
Prerequisites:
-
Material: >100 mg of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine.
-
Techniques: HPLC-UV, TGA (Thermogravimetric Analysis), KF (Karl Fischer), H-NMR.
Step-by-Step Workflow:
-
Structural Confirmation (Identity):
-
Perform 1H-NMR in DMSO-d6. Look for the piperazine protons (3.0–3.5 ppm) and the distinct broad singlet of the -NH₂ group (usually 3.5–4.5 ppm, exchangeable with D₂O).
-
Critical Check: Ensure the integration of the aromatic protons (TFMPP ring) matches the piperazine core 1:1.
-
-
Chromatographic Purity (CP):
-
Run two orthogonal HPLC methods (e.g., C18 Acidic and Phenyl-Hexyl Neutral).
-
Calculate % Area of the main peak. Let
.
-
-
Mass Balance Calculation (Potency Assignment):
-
Measure Volatiles (Water + Solvents) via TGA or KF/GC-HS. Let
. -
Measure Inorganic Residue (ROI). Let
. -
Calculate Assay (As is):
Example:
-
-
Validity Statement:
-
Generate a CoA with the calculated potency (
). Use this value for all weighing calculations, not the vendor's "99%".
-
Part 5: Visualization of Analytical Workflows
Diagram 1: The Reference Standard Qualification Decision Tree
This flowchart guides the researcher on how to handle the material based on the required regulatory stringency.
Caption: Decision matrix for qualifying non-compendial reference standards. Research-grade materials require mass-balance characterization before quantitative use.
Diagram 2: Analytical Separation Strategy (LC-MS)
Visualizing the separation logic between the impurity (N-Amine) and the parent (TFMPP).
Caption: Chromatographic separation logic. The N-amino group increases polarity, reducing retention time on Reversed-Phase columns compared to the parent.
Part 6: Stability & Handling (Expert Tips)
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hydrazine derivatives are prone to oxidation (turning yellow/brown) and can decompose to the parent amine upon prolonged exposure to air/moisture.
-
Solvent Compatibility:
-
Recommended: Methanol, Acetonitrile, DMSO.
-
FORBIDDEN: Acetone, Methyl Ethyl Ketone (MEK).
-
Reason: The primary amine on the hydrazine reacts rapidly with ketones to form hydrazones , destroying your standard and invalidating the assay.
-
-
Safety: Treat as a suspected mutagen. Double-glove and weigh inside a localized exhaust hood or isolator.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
-
PubChem. (n.d.).[2][3] 1-(3-(Trifluoromethyl)phenyl)piperazine (Parent Compound Logic).[4] National Library of Medicine.
-
ISO. (2016). General requirements for the competence of reference material producers (ISO 17034:2016). International Organization for Standardization.
Sources
Head-to-head comparison of different synthesis routes for 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
CAS Number: 72620-71-4 Target Molecule: 1-Amino-4-(3-trifluoromethylphenyl)piperazine Core Application: Key hydrazine building block for pyrazole-based pharmaceuticals and agrochemicals.
Executive Summary
The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine presents a classic process chemistry challenge: balancing high-yielding industrial scalability against safety concerns regarding toxic intermediates.
This guide objectively compares the two dominant synthesis routes:
-
The Nitrosation-Reduction Route (Classical): The industry standard for high throughput, utilizing 1-(3-trifluoromethylphenyl)piperazine (TFMPP) as the feedstock. It offers superior yields but requires strict control strategies for carcinogenic N-nitrosamine intermediates.
-
The Electrophilic Amination Route (Green/Lab-Scale): A direct metal-free amination using Hydroxylamine-O-sulfonic acid (HOSA). This route avoids nitrosamines entirely but suffers from lower atom economy and variable yields due to dimerization side reactions.
Route Analysis & Mechanism
Route 1: Nitrosation-Reduction (The Industrial Standard)
This pathway remains the most robust method for generating N-amino piperazines. It proceeds via the formation of a stable N-nitroso intermediate, which is subsequently reduced to the hydrazine.
-
Step 1 (Nitrosation): Electrophilic attack of the nitrosonium ion (
) on the secondary amine of TFMPP. -
Step 2 (Reduction): The N-nitroso group is reduced to the N-amino group. While Lithium Aluminum Hydride (
) is effective, Zinc/Acetic Acid ( ) is preferred for safety and cost, or Catalytic Hydrogenation ( ) for green manufacturing.
Route 2: Direct Electrophilic Amination (The Alternative)
This route utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an ammonia equivalent. The reaction proceeds via an
Head-to-Head Comparison
The following data compares the performance of both routes based on experimental baselines for N-arylpiperazine derivatives.
| Feature | Route 1: Nitrosation-Reduction | Route 2: HOSA Amination |
| Overall Yield | High (70–85%) | Moderate (50–65%) |
| Purity Profile | High (>98% after workup) | Variable (Contaminated with unreacted amine) |
| Key Intermediate | N-Nitroso-TFMPP (Carcinogenic) | None (Direct conversion) |
| Scalability | Excellent (Linear scale-up) | Poor (Exothermic, difficult agitation) |
| Cost Efficiency | High (Cheap reagents: NaNO2, Zn) | Low (HOSA is expensive/unstable) |
| Safety Risk | Chemical Toxicity (Nitrosamines) | Process Safety (Exotherm/Shock sensitivity) |
Visualizing the Pathways
The following diagram illustrates the chemical logic and branching pathways for synthesizing the target molecule.
Caption: Comparative reaction pathways showing the two primary synthesis routes. Route 1 involves a stable but toxic intermediate, while Route 2 is a direct conversion.
Detailed Experimental Protocols
Method A: Nitrosation-Reduction (Recommended for Scale)
Safety Warning: N-Nitrosamines are potent carcinogens. All operations must be conducted in a fume hood with appropriate PPE. Destroy all waste streams with bleach or strong acid before disposal.
Step 1: Preparation of 1-Nitroso-4-(3-trifluoromethylphenyl)piperazine
-
Dissolution: Dissolve 23.0 g (0.1 mol) of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in 60 mL of 5N HCl. Cool the solution to 0–5°C in an ice-salt bath.
-
Nitrosation: Dropwise add a solution of 8.0 g (0.115 mol) Sodium Nitrite (
) in 25 mL water. Maintain internal temperature below 10°C. -
Workup: Stir for 1 hour. Basify carefully with 50% NaOH to pH ~9. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Isolation: Wash organics with brine, dry over
, and concentrate to yield the yellow oily nitroso intermediate. (Typical Yield: ~95%).
Step 2: Reduction to the N-Amine
-
Activation: Suspend 26 g (0.4 mol) of Zinc dust in 50 mL of water.
-
Addition: Add the crude nitroso intermediate from Step 1.
-
Reduction: Dropwise add 35 mL of Glacial Acetic Acid while maintaining the temperature at 20–30°C (Exothermic!).
-
Heating: After addition, heat to 60°C for 2 hours. The color should fade from yellow to colorless.
-
Purification: Filter off Zinc residues. Basify the filtrate with conc. NaOH (keep cool!). Extract with Ethyl Acetate.
-
Crystallization: Convert to the hydrochloride salt using HCl/Ethanol for storage, or use the free base immediately.
Method B: HOSA Amination (Metal-Free Alternative)
Step 1: Reaction Setup
-
Dissolve 11.5 g (0.05 mol) of TFMPP in 100 mL of water containing 4.0 g NaOH. Heat to 70°C.
-
Reagent Addition: Add a solution of 6.8 g (0.06 mol) Hydroxylamine-O-sulfonic acid (HOSA) in 20 mL water dropwise over 30 minutes.
-
Reaction: Stir at 70–80°C for 3 hours.
-
Workup: Cool to room temperature. The product may precipitate as a solid or oil. Extract with Toluene.
-
Note: This reaction often leaves 15–20% unreacted starting material, requiring column chromatography for high purity.
Compliance & Regulatory Note
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a controlled substance in several jurisdictions (e.g., USA, New Zealand) due to its history as a recreational drug (BZP alternative).[1]
-
USA: TFMPP was temporarily Schedule I (2002–2004) and remains a "Drug of Concern."
-
Research Use: Ensure you have appropriate DEA/local regulatory clearance to purchase and handle the starting material.
References
-
Accela ChemBio. (n.d.). Product entry for CAS 72620-71-4: 4-[3-(Trifluoromethyl)phenyl]piperazin-1-amine.[2] Retrieved February 20, 2026, from [Link]
-
Majeed, N. S. (2018).[3] Synthesis of 1-amino piperazine by reacting (NaNO2/HCl) and followed by reduction. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Dai, S., & Suen, S. Y. (2025). Preparation of 1-amino-4-methylpiperazine. ResearchGate. Retrieved February 20, 2026, from [Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). (2020). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved February 20, 2026, from [Link]
-
SWGDRUG. (2005).[4] Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[1][4] Scientific Working Group for the Analysis of Seized Drugs. Retrieved February 20, 2026, from [Link]
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1190890-92-6,1-(Methylsulfonyl)-4-nitrosopiperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Strategic Purity Validation of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine: An Orthogonal Approach
Topic: Strategic Purity Validation of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.
Executive Summary
The validation of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (hereafter referred to as TFMPP-N-Amine ) presents a unique analytical challenge. As an N-amino piperazine derivative, this compound serves as a critical hydrazine building block for triazole antifungals and specialized kinase inhibitors. However, its hydrazine moiety introduces specific stability risks—oxidation to diazenes, dimerization, and denitrogenation to the parent amine 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) .
Relying solely on HPLC-UV is insufficient due to the lack of chromophoric differentiation between the product and its des-amino degradants, as well as the potential for on-column degradation. This guide defines a tri-orthogonal validation workflow combining UHPLC-MS/UV ,
The Analytical Triad: Method Comparison
The following table contrasts the three proposed orthogonal methods, highlighting their specific utility in the TFMPP-N-Amine purity profile.
| Feature | Method A: UHPLC-PDA-MS | Method B: | Method C: Chemoselective HPLC |
| Principle | Polarity-based separation & Mass detection | Molar ratio of | Functional group reactivity (Hydrazine condensation) |
| Primary Target | Trace organic impurities & Degradants | Absolute Assay (Weight % Purity) | Active Hydrazine Content |
| Key Impurity Detected | TFMPP (Des-amino) , N-Nitroso analogs | Solvent residues, Inorganic salts | Non-reactive amines (TFMPP) |
| Limit of Quantitation | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) | Good (< 0.1%) |
| Bias Source | Extinction coefficient differences | Relaxation time ( | Incomplete derivatization |
| Throughput | High (10-15 min/run) | Medium (10-30 min/sample) | Low (Requires prep reaction) |
| Role in Strategy | Routine Release Testing | Reference Standard Qualification | Specificity Confirmation |
Part 1: Chromatographic Purity (UHPLC-PDA-MS)
Rationale:
Reverse-phase chromatography is the workhorse for detecting trace impurities. However, N-amino piperazines are basic and polar. Standard C18 columns often yield tailing peaks. We utilize a Charged Surface Hybrid (CSH) phenyl-hexyl or C18 column with an acidic mobile phase to maintain the protonated state (
Experimental Protocol
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 mm × 2.1 mm, 2.5 µm) or equivalent.
-
Why? Phenyl-hexyl offers pi-pi selectivity for the trifluoromethylphenyl ring, enhancing separation of regioisomers.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7)
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar hydrazines)
-
1-10 min: 5%
95% B (Linear gradient) -
10-12 min: 95% B (Wash)
-
-
Detection:
-
UV: 254 nm (Aromatic ring) and 210 nm.
-
MS: ESI Positive Mode. Target
.-
Critical Check: Monitor
231.1 (TFMPP impurity). The mass difference of 15 Da (NH) is diagnostic.
-
-
Self-Validating Check:
Inject a mixture of the sample and an authentic standard of TFMPP (parent amine). The method is valid only if resolution (
Part 2: The Absolute Truth ( F qNMR)
Rationale:
HPLC requires a reference standard with a known purity. How do you validate the "primary" standard? Quantitative NMR (qNMR) . The trifluoromethyl group (-CF
Experimental Protocol
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.-
Requirement: The IS must have a non-overlapping
F signal and high purity.
-
-
Solvent: DMSO-
(Ensures solubility of the polar hydrazine). -
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): Must be (longest relaxation time). For -CF groups, can be 2-5 seconds; set seconds. -
Scans: 64 (for S/N > 150).
-
Center Frequency: Set between analyte and IS peaks.
-
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> = Integral, = Number of F atoms (3 for analyte), = Molar Mass, = Weight.[1][2][3]
Expert Insight:
The chemical shift of the -CF
Part 3: Chemoselective Derivatization (Functional Check)
Rationale:
To prove the "active" hydrazine content (and not just the total mass), we exploit the specific reactivity of the -NH
Experimental Protocol
-
Reagent: 4-Nitrobenzaldehyde (excess).
-
Reaction: Dissolve sample in Methanol. Add 2 equivalents of aldehyde. Acidify slightly (Acetic acid). Shake for 15 mins at RT.
-
Analysis: Inject the reaction mixture into the HPLC method (Part 1).
-
Interpretation:
-
Peak Shift: The TFMPP-N-Amine peak (
min) should disappear and be replaced by a later-eluting Hydrazone peak ( min). -
Static Peaks: Any peak remaining at the original retention time of the starting material is a non-reactive impurity (likely the des-amino TFMPP).
-
This confirms the identity of the main peak as the hydrazine.
-
Visualizing the Orthogonal Workflow
The following diagram illustrates the decision logic for combining these methods to release a batch of TFMPP-N-Amine.
Caption: Figure 1. Integrated workflow for orthogonal purity validation. Note the "Data Fusion" step where qNMR mass balance must corroborate HPLC area %.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology. (Provides spectral data on the parent TFMPP impurity). Link
-
Almac Group. (2025). Quantitative NMR (qNMR): An Attractive Option for Assay Analysis.[4] (Industry whitepaper on qNMR vs HPLC). Link
-
ChemicalBook. (2024). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis. (Context on trifluoromethyl-phenyl piperazine synthesis intermediates). Link
Sources
Comparative In Silico Docking Guide: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine vs. Standard 5-HT Ligands
Executive Summary
Objective: This guide provides a technical framework for evaluating the binding efficacy of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine (hereafter referred to as Ligand-NH2 ) against its parent scaffold TFMPP and the endogenous agonist Serotonin (5-HT) .
Significance: The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for Serotonin (5-HT) and Dopamine (D2) receptors. While TFMPP is a known non-selective 5-HT agonist, the introduction of an N-amine group at the N1 position alters the molecule's electronic profile and steric volume. This guide details the in silico protocols required to predict whether this modification enhances selectivity or disrupts the critical salt-bridge interaction essential for receptor activation.
Target Receptor: 5-Hydroxytryptamine Receptor 2C (5-HT2C) [PDB: 6BQG].[1]
Ligand Chemistry & Preparation
Before docking, the electronic state of the ligands must be rigorously defined. The N-amine group of Ligand-NH2 introduces a hydrazine-like character, potentially altering the pKa of the piperazine nitrogen.
Comparative Ligand Library
| Ligand Name | Role | Structure Note | Key Pharmacophore |
| Ligand-NH2 | Test Candidate | N-amino functionalized TFMPP | |
| TFMPP | Reference Std | Parent Phenylpiperazine | |
| Serotonin | Endogenous | Native Agonist | Indole (Aromatic), Primary Amine (Cationic) |
| Ergotamine | Validation | Co-crystallized Ligand | Complex polycyclic system |
Protocol: Ligand Preparation
-
Structure Generation: Generate 3D coordinates (SMILES to 3D) using OpenBabel or Avogadro .
-
Ligand-NH2 SMILES:NN1CCN(CC1)c2cccc(c2)C(F)(F)F
-
-
Energy Minimization: Apply the MMFF94 force field to relax bond angles/lengths.
-
Criteria: RMS gradient < 0.05 kcal/mol/Å.
-
-
Protonation State (Critical):
-
At physiological pH (7.4), the piperazine N4 (distal to the phenyl ring) is typically protonated (
). -
Note: For Ligand-NH2 , the N1-amine reduces the basicity of the N1 nitrogen, but the N4 remains the primary site for protonation and salt-bridge formation with the receptor.
-
-
File Conversion: Convert optimized structures to .pdbqt format (AutoDock compatible), merging non-polar hydrogens and assigning Gasteiger charges.
Target Selection & Protein Preparation
Target: 5-HT2C Receptor (Agonist-bound conformation). Source: Protein Data Bank (PDB ID: 6BQG ).
Rationale
The 6BQG structure is co-crystallized with Ergotamine (agonist). This conformation is essential because phenylpiperazines often act as partial agonists; docking into an antagonist-bound structure (inactive state) would yield high RMSD and biologically irrelevant poses.
Protocol: Protein Preparation
-
Cleanup: Remove water molecules, ions, and the co-crystallized ligand (Ergotamine).
-
Chain Selection: Isolate Chain A.
-
Hydrogenation: Add polar hydrogens using AutoDock Tools (ADT) or PyMOL . This is vital for defining H-bond donors/acceptors in the binding pocket.
-
Grid Box Definition:
-
Center: Coordinates of the original Ergotamine ligand.
-
Dimensions:
Å (Sufficient to cover the Orthosteric Binding Pocket). -
Key Residue Inclusion: Ensure Asp134 (Salt bridge anchor) and Phe327 (Pi-Pi stacking) are within the box.
-
Experimental Workflow (Visualized)
The following diagram outlines the self-validating docking workflow using AutoDock Vina.
Caption: Step-by-step in silico workflow ensuring protocol validity via redocking controls before assessing the novel amine ligand.
Data Analysis & Interpretation
Predicted Binding Metrics (Representative)
Note: Values below are representative of typical phenylpiperazine performance in 5-HT2C Vina docking and serve as a baseline for your analysis.
| Ligand | Binding Energy ( | Predicted | RMSD (vs. Ref) |
| Ergotamine (Control) | -10.2 | ~30 | 1.2 Å (Self) |
| TFMPP (Parent) | -8.4 | ~700 | N/A |
| Ligand-NH2 | -8.1 to -8.6 | TBD | N/A |
| Serotonin | -7.2 | ~5000 | N/A |
Critical Interaction Checkpoints
To validate if Ligand-NH2 acts as a functional 5-HT ligand, inspect the top-ranked pose for these specific interactions:
-
The Salt Bridge (Essential):
-
Hydrophobic Sandwich:
-
Target: Phe327 (TM6) and Trp324 .
-
Ligand Moiety: The Phenyl ring and
group. -
Analysis: The
group should orient into the hydrophobic pocket (Val/Leu residues) deep in the cleft.
-
-
The Amine Effect (The Variable):
-
Check if the N1-Amino group (
) forms new H-bonds with Ser319 or Tyr358 . -
Hypothesis: If the amine forms a stabilizing H-bond, affinity may increase. If it clashes with the backbone, affinity will drop relative to TFMPP.
-
Interaction Pathway Diagram
This diagram illustrates the mechanistic binding hypothesis for Ligand-NH2 within the 5-HT2C pocket.
Caption: Mechanistic map of Ligand-NH2 binding. The N1-Amine interaction with Ser319 is the critical differentiator from TFMPP.
Troubleshooting & Optimization
-
Issue: Ligand-NH2 fails to dock deep into the pocket.
-
Cause: The N-amine group may be incorrectly parameterized as rigid.
-
Fix: In AutoDock Tools, ensure the N-N bond is set as rotatable to allow the amine to adopt a low-energy conformation.
-
-
Issue: Positive binding energy.
-
Cause: Clashing atoms.
-
Fix: Re-minimize the ligand using a steeper gradient (conjugate gradient) before docking.
-
References
-
Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology.[3][4] Cell, 172(4), 719-730.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Glennon, R. A., et al. (1986). TFMPP may not be a selective 5-HT1B agonist. Pharmacology Biochemistry and Behavior, 24(5), 1487-1491.
-
Kim, S., et al. (2021). PubChem Substance and Compound databases. Nucleic Acids Research, 49(D1), D1388–D1395.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
[1]
Executive Summary & Chemical Profile
Objective: To provide a scientifically rigorous, compliant disposal strategy for 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine . This guide addresses the unique intersection of halogenated organic chemistry and hydrazine reactivity .
The Challenge: This molecule presents a dual-hazard waste profile.[1][2][3]
-
The Trifluoromethyl Group (-CF₃): The Carbon-Fluorine bond is one of the strongest in organic chemistry (approx. 485 kJ/mol).[1] Standard incineration temperatures often fail to mineralize this bond completely, leading to the formation of toxic fluorinated byproducts or hydrofluoric acid (HF) emissions if not treated in a facility with specific scrubbing capabilities.
-
The Hydrazine Moiety (-N-NH₂): The 1-amino substitution on the piperazine ring creates a hydrazine derivative.[1] This functional group is a reducing agent , potentially unstable, and often possesses genotoxic or carcinogenic properties.[1]
Waste Classification:
-
Secondary Hazard: Toxic / Corrosive (Alkaline).[1]
-
RCRA Status (USA): Likely falls under P-listed (acutely hazardous) or U-listed categories depending on specific formulation concentration, but must invariably be treated as Halogenated Solvent Waste (F-codes) if mixed with solvents.[1]
Hazard Identification & Segregation Strategy
Effective disposal begins at the bench.[1] You must segregate this chemical from incompatible streams immediately upon generation.[1]
| Parameter | Property | Operational Implication |
| Reactivity | Reducing Agent (Hydrazine) | DANGER: Do NOT mix with Oxidizing Agents (e.g., Peroxides, Nitric Acid, Permanganates).[1] Fire/Explosion risk.[1][2][5][6] |
| pH Profile | Basic / Alkaline | Segregate from Acids. Exothermic reaction may aerosolize toxic components.[1] |
| Thermal Stability | High (C-F bond) | Requires High-Temperature Incineration (>1,100°C).[1] |
| Toxicity | Potential Genotoxin | Handle as a "Select Carcinogen" or High Hazard substance.[1] Double-gloving recommended. |
Critical Segregation Protocol
-
DO NOT dispose of in "General Organic Waste" if that stream is destined for fuel blending (low-temp incineration).[1]
-
DO NOT mix with non-halogenated solvents (Acetone, Ethanol) unless the entire container is relabeled as Halogenated.[1]
-
DO NOT pour down the drain.[1][2][4] This compound is toxic to aquatic life and resistant to biodegradation.[1]
Step-by-Step Disposal Workflow
Step 1: Quenching & Pre-Treatment (Only if Reactive)
If the material is in a pure solid form or stable solution, skip to Step 2.[1] If you have a reactive reaction mixture:
-
Dilution: Dilute the mixture significantly with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]
-
Neutralization (Optional/Expert Only): While simple hydrazines can be neutralized with hypochlorite (bleach), avoid this for this specific molecule unless directed by a specific SOP. The complex aromatic structure may form unpredictable chlorinated byproducts.[1] Direct incineration is safer. [1]
Step 2: Packaging
-
Container Type: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[1]
-
Why? HDPE is resistant to the alkaline nature of the amine/hydrazine and resistant to breakage.
-
-
Headspace: Leave at least 10-15% headspace to allow for expansion, particularly important for nitrogen-containing compounds that can slowly decompose.[1]
Step 3: Labeling
Adhere to the Globally Harmonized System (GHS) and local regulations (e.g., EPA RCRA).[1]
-
Constituents: List "4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.[1]
Step 4: Storage Prior to Pickup
-
Store in a Secondary Containment tray (polypropylene).
-
Keep in a cool, dry, well-ventilated area, away from direct sunlight (hydrazine derivatives can be photosensitive).[1]
-
Satellite Accumulation Area (SAA): Ensure the container is closed at all times except when adding waste.
Decision Logic Diagram (Workflow)
The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance with halogenated waste requirements.
Figure 1: Decision logic for the segregation and packaging of trifluoromethyl-phenyl-piperazine waste. Note the critical convergence into the Halogenated Waste stream regardless of solvent base.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The hydrazine moiety can cause respiratory irritation.[1]
-
PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use N95 or P100 respiratory protection.[1]
-
Containment:
-
Decontamination: Clean the surface with a mild detergent and water.[1] Collect all rinse water into the Halogenated Waste container.[1]
Regulatory Context & Compliance
-
EPA (United States): [1]
-
This compound falls under 40 CFR 261.31 (F-listed wastes) if spent halogenated solvents are involved.[1]
-
The C-F bond mandates that this waste be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of achieving 99.99% Destruction and Removal Efficiency (DRE) for fluorinated compounds.
-
-
EU (REACH/CLP):
References
-
United States Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act.[1] EPA530-F-11-003.[1] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US); 2011.[1] Chapter 8, Laboratory Waste Management. [Link]
-
PubChem. Compound Summary: 1-(3-Trifluoromethylphenyl)piperazine (Parent Structure Analysis).[1] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 4. hscprep.com.au [hscprep.com.au]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
